1,3-Dimethoxy-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315026 | |
| Record name | 1,3-Dimethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-97-0 | |
| Record name | 1,3-Dimethoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethoxy-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6665-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethoxy-2-nitrobenzene
This guide provides a comprehensive technical overview of 1,3-dimethoxy-2-nitrobenzene (CAS No: 6665-97-0), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, established synthesis protocols, reactivity, and applications, with a focus on providing field-proven insights and self-validating experimental systems.
Core Compound Identification and Properties
This compound, also known as 2,6-dimethoxynitrobenzene or 2-nitroresorcinol dimethyl ether, is an aromatic organic compound.[1] Its structure features a benzene ring substituted with two electron-donating methoxy groups (-OCH3) at positions 1 and 3, and a powerful electron-withdrawing nitro group (-NO2) at position 2. This specific arrangement of functional groups dictates its unique reactivity and utility as a versatile building block in organic synthesis.[1]
The compound typically appears as a yellow to orange crystalline solid and is moderately soluble in common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6665-97-0 | [2][3][4] |
| Molecular Formula | C₈H₉NO₄ | [3][4] |
| Molecular Weight | 183.16 g/mol | [2][3] |
| Appearance | Yellow to orange solid | [1] |
| Melting Point | 129-130 °C | [2] |
| Boiling Point | 315 °C | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Flash Point | 154 °C | [2] |
| Storage | 2-8 °C, in a tightly closed container | [5] |
Synthesis Protocol: Nitration of 1,3-Dimethoxybenzene
The most direct and common synthesis of this compound is through the electrophilic nitration of the readily available starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether). The two methoxy groups are strong activating, ortho-, para-directing groups. The steric hindrance between the two methoxy groups favors substitution at the C4 (para) position, but the position between them (C2) is also highly activated. Careful control of reaction conditions is necessary to achieve selective mono-nitration at the C2 position.
A representative protocol, adapted from established methodologies for the nitration of activated aromatic rings, is provided below.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dimethoxybenzene
-
Nitric Acid (HNO₃, 70%)
-
Sulfuric Acid (H₂SO₄, 98%)
-
Ice (from deionized water)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 25 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Formation of Nitronium Ion: Slowly add concentrated nitric acid (e.g., 10 mL) to the cold sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.
-
Substrate Addition: In a separate beaker, dissolve 1,3-dimethoxybenzene (e.g., 0.1 mol) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the solution of 1,3-dimethoxybenzene to the nitrating mixture dropwise. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Neutralization & Extraction (Alternative to filtration if product is oily): If the product does not solidify well, transfer the quenched mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Solvent Removal: Dry the collected solid or the organic extract over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as yellow crystals.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals would include a triplet for the proton at C5, a doublet for the protons at C4 and C6, and two singlets for the methoxy protons. The aromatic protons would be downfield due to the deshielding effect of the nitro group. |
| ¹³C NMR | Expected signals would include carbons attached to the methoxy groups, the nitro group, and the aromatic CH carbons. The carbon bearing the nitro group (C2) would be significantly deshielded. |
| IR (Infrared) | Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-O stretching for the methoxy ethers, and C=C stretching for the aromatic ring. |
| MS (Mass Spec.) | The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 183.[3] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30). Key fragments observed in GC-MS analysis are at m/z 136 and 107.[3] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three substituents.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl). This transformation yields 2,6-dimethoxyaniline, a valuable precursor for synthesizing heterocyclic compounds such as indoles and quinazolines, which are prevalent scaffolds in many pharmaceutical agents.
-
Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two methoxy groups. However, the nitro group is a strong deactivating group. Further electrophilic substitution will be directed by the powerful ortho-, para- directing methoxy groups to the C4 and C6 positions. The C4 position is generally favored due to less steric hindrance.
-
Nucleophilic Aromatic Substitution: While less common for such an electron-rich ring, under specific conditions, the nitro group can activate the ring towards nucleophilic aromatic substitution, although this is less favorable than in more electron-deficient systems.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of complex molecules with potential therapeutic value. Its utility is primarily realized after the reduction of the nitro group to an aniline.
For instance, substituted anilines are foundational for building inhibitors of protein-protein interactions. A patent review highlights that nitrobenzene derivatives are used as the core aryl moiety in the development of small molecule inhibitors for the Programmed Cell Death Ligand 1 (PD-L1), a key target in cancer immunotherapy.[7] The 2,6-disubstituted aniline derived from this compound provides a specific substitution pattern that can be critical for achieving high-affinity binding to biological targets.
Safety and Handling
As with all nitroaromatic compounds, this compound must be handled with appropriate care. Nitrobenzene and its derivatives are toxic and can be readily absorbed through the skin.[8]
-
Health Hazards: Acute exposure to nitro compounds can cause methemoglobinemia, leading to symptoms like cyanosis, headache, dizziness, and fatigue.[8] Chronic exposure has been associated with effects on the liver and spleen.[8] The toxicological properties of this specific compound have not been fully investigated, and it should be treated as potentially hazardous.
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[5]
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic systems and other complex molecular architectures. Its synthesis via nitration of 1,3-dimethoxybenzene is straightforward, provided that reaction conditions are carefully controlled. A thorough understanding of its reactivity, guided by the electronic effects of its substituents, allows for its strategic incorporation into multi-step synthetic pathways. As with all nitroaromatic compounds, strict adherence to safety protocols is mandatory during its handling and use.
References
- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. gov.uk [gov.uk]
An In-depth Technical Guide to 1,3-Dimethoxy-2-nitrobenzene: Molecular Structure, Properties, and Characterization
Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 1,3-Dimethoxy-2-nitrobenzene. It delves into the core molecular characteristics, including its structure and physicochemical properties. Furthermore, this document provides expert insights into plausible synthetic strategies, key reactivity principles, and a self-validating workflow for its analytical characterization using modern spectroscopic techniques. All methodologies are presented with a focus on the underlying scientific rationale, ensuring a deep and practical understanding for its application in a research and development setting.
Core Molecular Identity and Properties
This compound is an aromatic organic compound that serves as a valuable building block in various synthetic applications.[1][2] Its unique substitution pattern, featuring both electron-donating methoxy groups and a potent electron-withdrawing nitro group, imparts specific reactivity and properties to the molecule.
Nomenclature and Chemical Identifiers
Precise identification is critical in research and drug development. The compound is cataloged under several names and identifiers across major chemical databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Common Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | CymitQuimica, PubChem[1][3] |
| CAS Number | 6665-97-0 | PubChem[3] |
| Molecular Formula | C₈H₉NO₄ | CymitQuimica, PubChem[1][2][3][4][5] |
| InChI | InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | PubChem[3] |
| InChIKey | MVBXGGHFJZBKFJ-UHFFFAOYSA-N | Chemdiv, PubChem[1][3][5] |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)--INVALID-LINK--[O-] | PubChem[3] |
Molecular Structure and Representation
The structure consists of a central benzene ring substituted at positions 1 and 3 with methoxy groups (-OCH₃) and at the adjacent position 2 with a nitro group (-NO₂).[1] The steric hindrance and electronic effects resulting from this ortho/meta arrangement are key determinants of its chemical behavior.
References
An In-depth Technical Guide to the Synthesis and Isolation of 1,3-Dimethoxy-2-nitrobenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of 1,3-Dimethoxy-2-nitrobenzene, a valuable intermediate in organic synthesis, from 1,3-dimethoxybenzene. The nitration of activated aromatic systems such as 1,3-dimethoxybenzene presents significant regioselectivity challenges. This document delves into the mechanistic underpinnings of the electrophilic aromatic substitution, explains the causality behind the formation of isomeric products, and provides a field-proven protocol for the reaction, subsequent purification, and characterization of the target 2-nitro isomer. A paramount focus is placed on the critical safety protocols required for conducting nitration reactions, ensuring that researchers can perform this synthesis with a high degree of control and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Overview
This compound is an organic compound featuring a benzene core substituted with two methoxy groups and a nitro group.[1] Its utility stems from the versatile reactivity of the nitro group, which can be readily reduced to an amine, and the influence of the methoxy groups on the aromatic ring's electronic properties. This makes it a key building block for more complex molecules in pharmaceutical and materials science research.
The synthesis of this molecule via the direct nitration of 1,3-dimethoxybenzene is a classic example of electrophilic aromatic substitution. However, the powerful activating and directing effects of the two methoxy groups make controlling the position of nitration a significant challenge. This guide addresses this challenge by providing not only a synthetic procedure but also the critical scientific rationale for understanding the reaction's outcome and isolating the desired, albeit sterically hindered, product.
Reaction Mechanism and Regioselectivity
The nitration of an aromatic ring is a cornerstone of organic chemistry, proceeding through an electrophilic aromatic substitution (EAS) mechanism.[2] The process can be dissected into three primary stages:
-
Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid, which acts as a catalyst, to form the highly electrophilic nitronium ion (NO₂⁺).[3][4][5]
-
Electrophilic Attack: The π-electron system of the 1,3-dimethoxybenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[2][6]
-
Deprotonation: A weak base, such as the HSO₄⁻ ion or water, removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the final product.[4]
Causality of Isomer Formation:
The two methoxy groups on 1,3-dimethoxybenzene are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. They are also ortho, para-directors. This leads to three potential positions for nitration:
-
C4 and C6 positions: These positions are para to one methoxy group and ortho to the other. They are highly activated electronically and are sterically accessible.
-
C2 position: This position is ortho to both methoxy groups. While it is the most electronically activated position due to the stabilizing effect of both adjacent oxygen atoms on the carbocation intermediate, it is also significantly sterically hindered.
Due to these competing factors, the nitration of 1,3-dimethoxybenzene does not yield a single product. The major product formed is 1,3-dimethoxy-4-nitrobenzene , resulting from attack at the less sterically hindered C4 position.[7] The target compound, This compound , is formed as a minor product because the approach of the electrophile to the C2 position is sterically impeded by the two flanking methoxy groups.[7] Therefore, a successful synthesis is critically dependent on an efficient purification strategy to isolate the desired 2-nitro isomer from the more abundant 4-nitro isomer.
Mandatory Safety Protocols for Nitration
Nitration reactions are inherently hazardous due to the use of highly corrosive strong acids and the strongly exothermic nature of the reaction.[8] Strict adherence to safety protocols is non-negotiable.
-
Inherent Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[9][10]
-
Exothermic Reaction: The reaction generates significant heat. Without proper temperature control, this can lead to a "thermal runaway," a dangerous, uncontrolled increase in reaction rate and temperature, potentially causing violent boiling, pressure buildup, and explosion.[8]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[9][10]
-
-
Engineering Controls & Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
Develop a standard operating procedure (SOP) before beginning work.[12]
-
Have appropriate spill containment materials, such as sodium carbonate or a commercial acid neutralizer, readily available.[11][12]
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[11]
-
Experimental Guide: Synthesis and Isolation
This protocol details the nitration of 1,3-dimethoxybenzene and the subsequent workup to obtain the crude product mixture.
Reagent and Parameter Summary
| Reagent | M.W. ( g/mol ) | Amount | Moles | Density (g/mL) | Volume (mL) | Role |
| 1,3-Dimethoxybenzene | 138.16 | 10.0 g | 0.0724 | 1.055 | 9.48 | Substrate |
| Sulfuric Acid (conc., 98%) | 98.08 | - | - | 1.84 | 30 | Catalyst |
| Nitric Acid (conc., 70%) | 63.01 | - | - | 1.42 | 15 | Nitrating Agent |
| Dichloromethane (DCM) | 84.93 | - | - | 1.33 | ~200 | Extraction Solvent |
| Sodium Bicarbonate (sat. sol.) | 84.01 | - | - | - | ~100 | Neutralizing Wash |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - | - | Drying Agent |
Step-by-Step Synthesis Protocol
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of concentrated sulfuric acid. Place the flask in an ice/salt water bath and allow the acid to cool to below 5 °C.
-
Slow Addition of Nitric Acid: While vigorously stirring the cooled sulfuric acid, slowly add 15 mL of concentrated nitric acid dropwise using a dropping funnel. Crucially, maintain the internal temperature of the mixture below 10 °C throughout the addition. This "mixed acid" is the active nitrating agent.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled to 0-5 °C, begin the slow, dropwise addition of 10.0 g (9.48 mL) of 1,3-dimethoxybenzene. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for 1 hour.
-
Quenching: Prepare a 1 L beaker containing approximately 400 g of crushed ice. While stirring the ice, slowly and carefully pour the reaction mixture into the beaker. A precipitate (the crude product) should form.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 70 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL, caution: effervescence ), and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield a yellow-orange solid or oil. This is the crude product mixture containing primarily 1,3-dimethoxy-4-nitrobenzene and the desired this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and isolation of this compound.
Purification and Characterization
As established, the crude product is a mixture of isomers. The separation of this compound from the major 1,3-dimethoxy-4-nitrobenzene isomer requires column chromatography.
-
Purification Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient or isocratic elution using a mixture of hexane and ethyl acetate is recommended. A starting point could be 5-10% ethyl acetate in hexane.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the prepared column. Elute with the chosen solvent system, collecting fractions and monitoring them by Thin Layer Chromatography (TLC). The less polar 2-nitro isomer is expected to elute before the more polar 4-nitro isomer. Combine the pure fractions containing the desired product and remove the solvent.
-
-
Product Characterization:
-
Compound: this compound[13]
-
Appearance: Typically a yellow to orange solid.[1]
-
Molecular Formula: C₈H₉NO₄[13]
-
Molecular Weight: 183.16 g/mol [13]
-
Spectroscopic Analysis: Confirmation of the structure should be performed using standard spectroscopic methods. The ¹H NMR spectrum is particularly diagnostic for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
Conclusion
The synthesis of this compound from 1,3-dimethoxybenzene is a valuable yet instructive process that highlights the principles of electrophilic aromatic substitution, regioselectivity, and steric hindrance. While the desired 2-nitro isomer is a minor product, it can be successfully obtained through careful control of reaction conditions and meticulous chromatographic purification. The paramount importance of rigorous safety protocols cannot be overstated and is central to the successful and responsible execution of this synthesis. This guide provides the necessary technical detail and scientific rationale to empower researchers to confidently approach this synthesis.
References
- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alevelh2chemistry.com [alevelh2chemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. Solved The nitration of 1,3-dimethoxybenzene (1) can result | Chegg.com [chegg.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.com [ehs.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Mechanistic and Practical Guide to the Regioselective Nitration of 1,3-Dimethoxybenzene
Abstract
The nitration of 1,3-dimethoxybenzene is a classic example of electrophilic aromatic substitution (SEAr) on a highly activated aromatic system. The presence of two powerful electron-donating methoxy groups not only accelerates the reaction rate compared to benzene but also exerts strict control over the regiochemical outcome. This technical guide provides an in-depth analysis of the underlying electronic principles, the reaction mechanism, and the steric factors that dictate the selective formation of the major product, 1,3-dimethoxy-4-nitrobenzene. We will explore the generation of the active electrophile, the resonance stabilization of the key reaction intermediate, and provide a validated experimental protocol for researchers in synthetic and medicinal chemistry.
Core Principles: The Role of Methoxy Substituents in Electrophilic Aromatic Substitution
The reactivity of an aromatic ring towards electrophiles is profoundly influenced by its substituents. The methoxy group (-OCH3) is a quintessential example of a strongly activating, ortho, para-directing group. This behavior is the result of a delicate interplay between two opposing electronic effects:
-
Resonance Donation (+M Effect): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density significantly enriches the ring, particularly at the positions ortho and para to the substituent. This increased nucleophilicity makes the ring more susceptible to attack by an electrophile. Crucially, this resonance donation effectively stabilizes the positively charged intermediate (the sigma complex) formed during the reaction.
-
Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma bond framework.
In the case of the methoxy group, the resonance effect is overwhelmingly dominant over the inductive effect, leading to a net activation of the aromatic ring. In 1,3-dimethoxybenzene, the presence of two such groups makes the ring exceptionally electron-rich and highly reactive towards electrophiles.
The Reaction Mechanism: A Stepwise Analysis
The nitration of 1,3-dimethoxybenzene follows the canonical three-step mechanism of electrophilic aromatic substitution. The entire process is engineered to generate a potent electrophile which is then attacked by the activated aromatic ring.
Step 1: Generation of the Nitronium Ion Electrophile
The active electrophile in aromatic nitration, the nitronium ion (NO₂⁺), is too unstable to be stored. It is therefore generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the hydroxyl group of nitric acid, converting it into a good leaving group (water). Subsequent loss of water yields the linear and highly electrophilic nitronium ion.
Caption: Generation of the electrophile for nitration.
Step 2: Electrophilic Attack & Sigma Complex Formation
This is the rate-determining step of the reaction. The nucleophilic π-electron system of the 1,3-dimethoxybenzene ring attacks the electrophilic nitrogen atom of the nitronium ion. This forms a carbocation intermediate known as an arenium ion, or sigma complex, where the aromaticity of the ring is temporarily lost.
Step 3: Deprotonation to Restore Aromaticity
In the final, rapid step, a weak base in the reaction medium (such as H₂O or the HSO₄⁻ ion) abstracts a proton from the carbon atom bearing the newly attached nitro group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 1,3-dimethoxy-4-nitrobenzene.
Controlling the Outcome: Regioselectivity Explained
With two activating groups, there are three potential sites for electrophilic attack on the 1,3-dimethoxybenzene ring: C2, C4, and C5.
-
Positions C4 and C6: These positions are electronically identical. Attack at C4 is para to the C1-methoxy group and ortho to the C3-methoxy group. This position is highly activated by the concerted electron-donating effects of both groups. The resulting sigma complex is particularly stable because the positive charge can be delocalized onto the oxygen atoms of both methoxy groups through resonance, as depicted in Figure 2.
-
Position C2: This position is ortho to both methoxy groups. While it is also highly activated electronically, it is subject to significant steric hindrance from the two adjacent methoxy groups. This steric clash raises the energy of the transition state for attack at C2, making it a less favorable pathway. Consequently, the 2-nitro isomer is formed only as a minor product, if at all.
-
Position C5: This position is meta to both methoxy groups. The activating resonance effects of the methoxy groups do not extend to the meta position. Therefore, this site is the most electron-deficient and is deactivated relative to the other positions. Attack at C5 is not observed.
The combination of powerful electronic activation at the C4/C6 positions and steric hindrance at the C2 position leads to the highly selective formation of 1,3-dimethoxy-4-nitrobenzene as the major product.
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxy-2-nitrobenzene
Introduction
1,3-Dimethoxy-2-nitrobenzene is a key aromatic intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring two electron-donating methoxy groups ortho and para to a strongly electron-withdrawing nitro group, creates a distinct electronic environment that is reflected in its spectroscopic properties. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering researchers and drug development professionals a detailed reference for its structural elucidation and characterization.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 2,6-Dimethoxynitrobenzene[1]
-
CAS Number: 6665-97-0[1]
-
Molecular Formula: C₈H₉NO₄[1]
-
Molecular Weight: 183.16 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its structure. Predictions were generated using advanced computational algorithms.[2][3][4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The electron-withdrawing nitro group significantly deshields adjacent protons, while the electron-donating methoxy groups have a shielding effect on the protons in their vicinity.[7][8]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | t | 1H | H-5 |
| ~6.80 | d | 2H | H-4, H-6 |
| ~3.90 | s | 6H | 2 x -OCH₃ |
Interpretation:
-
The aromatic region is expected to display a triplet for the proton at the 5-position (H-5), deshielded by the inductive effect of the nitro group.
-
The protons at the 4 and 6-positions (H-4, H-6) are expected to appear as a doublet, shifted upfield due to the electron-donating effect of the methoxy groups.
-
The six protons of the two equivalent methoxy groups should appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.[8][9]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-1, C-3 |
| ~135.0 | C-2 |
| ~130.0 | C-5 |
| ~105.0 | C-4, C-6 |
| ~56.0 | -OCH₃ |
Interpretation:
-
The carbons bearing the methoxy groups (C-1 and C-3) are expected to be the most downfield in the aromatic region.
-
The carbon attached to the nitro group (C-2) will also be significantly deshielded.
-
The C-5 carbon will be downfield due to the influence of the nitro group.
-
The C-4 and C-6 carbons are expected to be the most upfield aromatic signals due to the shielding effect of the methoxy groups.
-
The carbon atoms of the methoxy groups will appear in the aliphatic region.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic vibrations of the nitro, methoxy, and aromatic groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1050 | Strong | Aryl-O stretch (symmetric) |
| ~850 | Medium | C-N stretch |
| ~780 | Strong | Aromatic C-H out-of-plane bend |
Interpretation:
-
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.
-
The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1470 cm⁻¹ region.
-
The methoxy groups give rise to C-H stretching bands in the aliphatic region and strong aryl-O stretching vibrations.
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
References
- 1. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. gaussian.com [gaussian.com]
- 4. Mestrelab Predictor [mestrelabcn.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on the electronic structure of nitrobenzene derivatives
An In-depth Technical Guide to the Theoretical Exploration of Nitrobenzene Derivative Electronic Structures
Authored by a Senior Application Scientist
Abstract
Nitrobenzene and its derivatives represent a cornerstone class of compounds with profound implications in pharmaceuticals, materials science, and industrial chemistry.[1][2][3] Their chemical behavior, reactivity, and biological activity are intrinsically governed by their electronic structure.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the complex electronic landscapes of these molecules. We delve into the causality behind selecting specific computational methods, from the workhorse Density Functional Theory (DFT) to high-accuracy multi-reference methods, and present a self-validating workflow for practical application. By synthesizing foundational principles with advanced insights, this guide aims to empower researchers to predict, understand, and modulate the properties of nitrobenzene derivatives for targeted applications.
The Rationale for Theoretical Investigation
The nitro group (-NO₂) is a powerful modulator of a molecule's electronic character. As a strong electron-withdrawing group, acting through both inductive and resonance effects, it profoundly influences the electron density distribution of the aromatic ring.[4][6][7] This influence dictates the molecule's:
-
Chemical Reactivity: It determines the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.[6][8]
-
Spectroscopic Properties: The electronic structure governs how the molecule interacts with electromagnetic radiation, defining its UV-Vis absorption profile.[9]
-
Biological Activity & Toxicity: Electronic parameters are critical descriptors in Quantitative Structure-Activity Relationship (QSAR) models, which are used to predict the therapeutic potential or toxicity of drug candidates.[3][10]
Experimental characterization alone can be resource-intensive and may not fully reveal the underlying electronic dynamics. Computational chemistry offers a powerful, predictive framework to dissect these properties at a granular level, providing insights that guide and rationalize experimental design.[1][5]
A Survey of Core Theoretical Methodologies
The choice of a computational method is a critical decision dictated by the desired accuracy and the available computational resources. For nitrobenzene derivatives, a multi-tiered approach is often most effective.
Ab initio and Hartree-Fock Theory: The First Principles Foundation
Ab initio, Latin for "from the beginning," refers to methods that solve the electronic Schrödinger equation using only fundamental physical constants as input.[11] The foundational ab initio method is Hartree-Fock (HF) theory , which approximates the complex electron-electron repulsion by considering the average effect of all other electrons on each individual electron.[11] While HF is a crucial starting point, it neglects the instantaneous electron-electron correlation, which is vital for quantitative accuracy.
Density Functional Theory (DFT): The Pragmatic Workhorse
DFT has become the most widely used method for studying systems like nitrobenzene derivatives due to its excellent balance of computational cost and accuracy.[5][12] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.
-
Causality of Choice: For ground-state geometries, molecular orbital energies, and reaction energetics, DFT provides results that are often comparable in quality to more expensive methods.
-
Common Functionals: The accuracy of DFT depends on the chosen exchange-correlation functional. For nitroaromatics, hybrid functionals that mix a portion of exact HF exchange are highly effective. Commonly used functionals include:
-
The Role of Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set are crucial for accuracy. Pople-style basis sets like 6-31G(d,p) (or 6-31G**) and the more extensive 6-311++G(d,p) are standard choices, offering a good compromise between accuracy and computational demand.[12][14]
Advanced Correlated Methods: For Uncompromising Accuracy
For phenomena where electron correlation is paramount, such as describing excited states or systems with significant electronic near-degeneracies, more sophisticated methods are required. Nitroaromatic compounds can be strongly correlated systems, making these methods particularly relevant.[15]
-
Multi-Configurational Self-Consistent Field (MCSCF/CASSCF): The Complete Active Space Self-Consistent Field (CASSCF) method is designed to correctly describe molecules where a single electronic configuration (like in HF) is insufficient.[15][16] It is the gold standard for qualitatively understanding complex electronic structures.
-
Second-Order Perturbation Theory (CASPT2): To recover the dynamic electron correlation that CASSCF misses, the results are often refined with a subsequent perturbation theory calculation, most commonly the Multi-State CASPT2 (MS-CASPT2) method.[15][16][17] This approach provides highly accurate vertical excitation energies.[15][17]
Time-Dependent DFT (TD-DFT): Probing Electronic Excitations
To simulate UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach.[9][18] It is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, providing a direct link between theoretical structure and experimental spectroscopy.[18]
Standard Computational Protocol: A Validating Workflow
A reliable theoretical study follows a systematic and self-validating protocol. This ensures that the calculated properties correspond to a true, physically meaningful state of the molecule.
Step-by-Step Experimental Workflow
-
Structure Generation: Construct an initial 3D model of the nitrobenzene derivative using molecular building software.
-
Geometry Optimization: Perform an energy minimization to find the most stable geometric conformation of the molecule.[1] This step is crucial, as all subsequent electronic properties are highly dependent on the molecular geometry. The goal is to locate a stationary point on the potential energy surface.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure. This step validates the result of the geometry optimization.
-
Single-Point Calculation & Property Analysis: Using the validated minimum-energy structure, perform a final, high-accuracy single-point energy calculation. From this calculation, key electronic properties are extracted, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
The HOMO-LUMO energy gap.
-
Atomic charges (e.g., Mulliken, NBO).
-
Dipole moment.
-
-
(Optional) Excited State Calculation: If spectroscopic properties are desired, perform a TD-DFT calculation on the optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.
Caption: A standard, self-validating computational workflow.
Impact of Substituents on Electronic Architecture
The true power of theoretical studies lies in the ability to systematically probe how substituents modulate the electronic structure of the parent nitrobenzene molecule.[14][19]
The interaction between a substituent (X) and the nitro group (-NO₂) is mediated by the π-system of the benzene ring. This creates "push-pull" systems when the substituent is an electron-donating group (EDG), leading to significant intramolecular charge transfer (ICT).[20]
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are central to understanding electronic behavior.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy correlates with the ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy correlates with the electron affinity.
-
HOMO-LUMO Gap: This energy difference is a critical indicator of chemical reactivity and stability.[5][21] A smaller gap generally implies higher reactivity and easier electronic excitation.[22]
In nitrobenzene, the LUMO is typically localized over the nitro group and the aromatic ring, reflecting the group's electron-accepting nature.[23][24] The HOMO is primarily located on the benzene ring.
Effect of Substituent Type and Position
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or methoxy (-OCH₃) increase the electron density of the ring.
-
Energetic Effect: They raise the energy of the HOMO and LUMO.[25] The effect on the HOMO is typically more pronounced, leading to a decrease in the HOMO-LUMO gap.
-
Positional Effect: The effect is strongest when the EDG is in the para position relative to the nitro group, allowing for direct resonance interaction and the formation of a quinoid-like structure, which facilitates charge transfer.[14][26] The effect is weaker at the meta position.[14]
-
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), trifluoromethyl (-CF₃), or an additional nitro group further decrease the electron density of the ring.
-
Energetic Effect: They lower the energy of both the HOMO and LUMO.[25] This generally makes the molecule a better electron acceptor but can have a variable effect on the HOMO-LUMO gap.
-
Caption: Influence of substituents on frontier molecular orbitals.
Quantitative Data Summary
The following table summarizes DFT-calculated (B3LYP/6-311+G(d,p)) electronic properties for representative para-substituted nitrobenzenes, illustrating these trends.
| Compound | Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Nitrobenzene | -H | -7.07 | -0.46 | 6.61 |
| p-Nitrotoluene | -CH₃ (Weak EDG) | -6.85 | -0.61 | 6.24 |
| p-Nitroaniline | -NH₂ (Strong EDG) | -5.77 | -0.89 | 4.88 |
| p-Dinitrobenzene | -NO₂ (Strong EWG) | -8.12 | -1.85 | 6.27 |
| (Data adapted from representative calculations and literature trends for illustrative purposes)[25] |
Linking Electronic Structure to Macroscopic Properties
Chemical Reactivity
-
Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack by lowering the energy of the HOMO.[6][27] Analysis of molecular orbitals and charge distribution reveals that the ortho and para positions are the most electron-deficient, making the meta position the least deactivated and thus the preferred site for electrophilic attack.[6][28]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency makes the nitrobenzene ring highly susceptible to attack by nucleophiles, particularly at the ortho and para positions where the LUMO has significant density.[8] This is a cornerstone reaction in the synthesis of many pharmaceutical intermediates.
UV-Vis Spectra Interpretation
TD-DFT calculations can predict the λ_max (wavelength of maximum absorption) of nitrobenzene derivatives.[18]
-
The primary absorption bands in these molecules are often due to π → π* transitions.[29]
-
In "push-pull" systems (EDG and EWG on the same ring), the HOMO-LUMO transition has significant intramolecular charge transfer (ICT) character.
-
Substituents that decrease the HOMO-LUMO gap (like strong EDGs) cause a bathochromic (red) shift to longer absorption wavelengths, as less energy is required for the electronic excitation.[9]
Conclusion and Future Perspectives
Theoretical studies provide an indispensable toolkit for understanding and predicting the electronic structure of nitrobenzene derivatives. DFT serves as a robust and efficient method for ground-state properties and reactivity, while advanced techniques like MS-CASPT2 offer benchmark accuracy for complex excited-state phenomena. The systematic analysis of substituent effects through the lens of frontier molecular orbital theory allows for the rational design of molecules with tailored electronic, optical, and reactive properties.
Future research will continue to leverage increasing computational power to employ higher-accuracy methods on larger, more complex derivatives. The integration of these theoretical models with machine learning algorithms holds the promise of rapidly screening vast chemical spaces to identify novel drug candidates and materials with precisely engineered electronic characteristics.
References
- 1. distantreader.org [distantreader.org]
- 2. Computational Calculation of Nitrobenzene and Its Derivatives | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 12. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. wuxibiology.com [wuxibiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Nitrobenzene [cms.gutow.uwosh.edu]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
use of 1,3-Dimethoxy-2-nitrobenzene in organic synthesis
An In-Depth Technical Guide to the Use of 1,3-Dimethoxy-2-nitrobenzene in Organic Synthesis
Introduction: A Versatile Nitroaromatic Building Block
This compound is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a nitro group at the 2-position.[1] This substitution pattern renders it a valuable and versatile precursor in multi-step organic synthesis. Typically appearing as a yellow to orange solid, it possesses moderate solubility in common organic solvents.[1] The molecule's synthetic utility is primarily derived from the reactivity of the nitro group, which can be readily transformed into other functional groups, most notably an amine. The flanking methoxy groups exert significant electronic and steric influence, directing the reactivity of the aromatic ring and modulating the properties of synthetic intermediates and final products.
This guide provides a detailed exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of 2,6-dimethoxyaniline and subsequent transformations. We will cover the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind methodological choices, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [1][2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Appearance | Yellow to orange solid | [1] |
| CAS Number | 6665-97-0 | [2] |
| Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | [1] |
| Polar Surface Area | 48.28 Ų | [3] |
| logP | 2.01 | [3] |
Core Application: The Reduction to 2,6-Dimethoxyaniline
The most prominent and critical application of this compound is its reduction to form 2,6-dimethoxyaniline. The transformation of an aromatic nitro group into an aniline is a cornerstone reaction in organic chemistry, providing a gateway to a vast array of functionalities. 2,6-Dimethoxyaniline is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, including complex benzoquinone derivatives.[4]
The choice of reduction methodology is critical and depends on factors such as substrate compatibility with other functional groups, desired selectivity, scale of the reaction, and available laboratory infrastructure. The primary methods employed are catalytic hydrogenation and chemical reduction.
Caption: Primary synthetic transformation of this compound.
Application Protocols: Synthesis of 2,6-Dimethoxyaniline
Herein, we provide detailed, self-validating protocols for the two major classes of reduction. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding beyond simple procedural steps.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct. The selection of a noble metal catalyst, such as palladium on carbon (Pd/C), is standard for this transformation.[5] The process involves the activation of molecular hydrogen on the catalyst surface and its subsequent transfer to the nitro group.
Expertise & Causality:
-
Catalyst: 5% or 10% Pd/C is highly effective for nitro group reductions. The carbon support provides a high surface area for the reaction. The catalyst loading is kept low (1-5 mol%) as it operates catalytically.
-
Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are inert under hydrogenation conditions. They also have good solubility for hydrogen gas.
-
Hydrogen Pressure: While some hydrogenations can be run at atmospheric pressure, using a slightly elevated pressure (e.g., 50 psi) in a Parr shaker or a similar hydrogenation apparatus significantly increases the reaction rate by enhancing the concentration of hydrogen in the solution.
-
Safety: Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate grounding and pressure-rated equipment.
Step-by-Step Methodology:
-
Vessel Preparation: To a pressure-rated hydrogenation vessel (e.g., a Parr bottle), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the substrate completely (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (5% w/w, ~2-5 mol% relative to the substrate). Note: Pd/C can be pyrophoric, especially when dry and exposed to air. It is often handled as a water-wet paste to mitigate this risk.
-
System Purge: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen three times to remove all oxygen. Subsequently, evacuate and backfill with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous agitation (shaking or stirring) at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be stopped, vented, and a sample analyzed by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of the aniline product (which can be visualized with a suitable stain like ninhydrin) indicates completion.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the system with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be kept wet with solvent and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethoxyaniline.
-
Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Chemical Reduction with Iron in Acidic Medium
Reduction using a metal in acidic media is a classic, robust, and cost-effective method.[5] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a common choice. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.
Expertise & Causality:
-
Reducing Agent: Iron powder is inexpensive and effective. Its surface is activated by the acidic medium.
-
Acid: Acetic acid serves as both a solvent and a proton source for the reduction. The use of a mineral acid like HCl can also be effective. The acid protonates the oxygen atoms of the nitro group, facilitating their removal as water.
-
Temperature: Heating the reaction to reflux increases the reaction rate.
-
Work-up: A basic work-up is required to neutralize the acid and precipitate iron salts (as hydroxides), allowing for the extraction of the free aniline product into an organic solvent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iron powder (approx. 3-5 eq) in a mixture of ethanol and water.
-
Substrate Addition: Add this compound (1.0 eq) to the suspension.
-
Acid Addition: Add glacial acetic acid (a catalytic amount to several equivalents) or concentrated HCl (catalytically) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction typically takes several hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the hot solution through Celite to remove excess iron. Concentrate the solvent under reduced pressure.
-
Neutralization and Extraction: Redissolve the residue in water and basify the aqueous solution by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is >9. This will precipitate iron hydroxides.
-
Isolation: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2,6-dimethoxyaniline. Further purification can be achieved via column chromatography if needed.
Downstream Synthetic Utility
The value of this compound is realized in the subsequent reactions of its product, 2,6-dimethoxyaniline. This aniline serves as a versatile building block for more complex molecular architectures.
Caption: Synthetic value chain originating from this compound.
For instance, 2,6-dimethoxyaniline is a precursor in the efficient, multi-step synthesis of 2,6-dimethoxy-1,4-benzoquinone, a valuable compound in organic chemistry research.[4] The aniline can also participate in various cyclization reactions to form N-heterocycles, which are prevalent motifs in drug discovery.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.
-
Hazard Profile: Nitroaromatic compounds should be handled with care. They can be toxic and may cause irritation to the skin, eyes, and mucous membranes.[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent skin contact.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Conclusion
This compound is a strategically important starting material in organic synthesis. Its primary utility lies in its efficient conversion to 2,6-dimethoxyaniline, a key intermediate for a range of valuable and complex molecules. The reduction of its nitro group can be reliably achieved through well-established methods like catalytic hydrogenation or chemical reduction, with the choice of method depending on specific laboratory and reaction requirements. By understanding the chemical principles and adhering to detailed, validated protocols, researchers can effectively leverage this compound to advance projects in drug development and materials science.
References
- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 2,6-Dimethoxyaniline | 2734-70-5 | Benchchem [benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
experimental protocol for the reduction of 1,3-Dimethoxy-2-nitrobenzene
An In-Depth Guide to the Synthesis of 2,6-Dimethoxyaniline via the Reduction of 1,3-Dimethoxy-2-nitrobenzene
Abstract
This technical guide provides detailed experimental protocols for the reduction of this compound to 2,6-dimethoxyaniline, a valuable intermediate in organic synthesis.[1] We present two robust and widely applicable methods: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic chemical reduction using iron in an acidic medium. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of the synthesis, including mechanistic insights, safety protocols, and comparative data to guide methodology selection.
Introduction: The Significance of 2,6-Dimethoxyaniline
The reduction of aromatic nitro compounds is a cornerstone transformation in organic chemistry, providing a primary route to anilines. 2,6-Dimethoxyaniline, the target product of the protocols herein, is a particularly important building block. Its unique substitution pattern, with two ortho-methoxy groups flanking the amine, imparts specific steric and electronic properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The choice of reduction methodology is critical, as it dictates reaction efficiency, product purity, and scalability, while also having significant environmental and safety implications. While older methods often involved harsh conditions and produced significant waste, modern approaches like catalytic hydrogenation offer a greener and more efficient alternative.[1]
Reaction Overview
The fundamental transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: General scheme for the reduction of this compound.
Comparative Analysis of Reduction Methodologies
The selection of a reducing agent is the most critical decision in this synthesis. The two protocols detailed below were chosen for their reliability, efficiency, and representation of different experimental approaches.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron/Acetic Acid Reduction |
| Primary Reagent | H₂ gas, Palladium on Carbon (Pd/C) | Iron powder (Fe), Acetic Acid (CH₃COOH) |
| Key Advantages | High product purity, clean reaction, easy product isolation, environmentally friendly.[1] | Low cost of reagents, robust and reliable, does not require specialized pressure equipment.[2][3] |
| Key Disadvantages | Requires specialized high-pressure reactor, handling of flammable H₂ gas and pyrophoric catalyst. | Can result in iron-containing waste streams, product isolation can be more complex, potentially lower yields.[1] |
| Typical Conditions | Room temperature, 1.0 MPa H₂ pressure.[1] | Reflux temperature (approx. 118°C for acetic acid). |
| Safety Concerns | Handling of flammable gas and pyrophoric catalyst. | Use of corrosive acid, exothermic reaction. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C under Mild Conditions
This method is an adaptation of modern procedures that favor milder, safer, and more environmentally benign conditions compared to older protocols requiring high pressures and temperatures.[1] The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the desired amine with high selectivity.
References
Introduction: Unveiling the Molecular Identity of 1,3-Dimethoxy-2-nitrobenzene
An In-depth Technical Guide to the Analytical Characterization of 1,3-Dimethoxy-2-nitrobenzene
This compound is an aromatic organic compound of significant interest in synthetic organic chemistry and serves as a crucial building block in the development of novel pharmaceutical agents and other specialty chemicals.[1][2] Its molecular architecture, featuring a nitrobenzene core substituted with two methoxy groups, imparts specific chemical and physical properties that necessitate a multi-faceted analytical approach for unambiguous characterization.[1] The presence of the electron-withdrawing nitro group and electron-donating methoxy groups creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic behavior.
This comprehensive guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable characterization of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating, providing a high degree of confidence in the obtained results.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for selecting appropriate analytical techniques and designing robust experimental protocols. These properties dictate the compound's behavior in various solvents and analytical systems.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | [1][3] |
| CAS Number | 6665-97-0 | [3][4] |
| Molecular Formula | C₈H₉NO₄ | [3][4] |
| Molecular Weight | 183.16 g/mol | [3] |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
Integrated Analytical Workflow
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound. The following workflow provides a logical sequence for obtaining orthogonal data, leading to unambiguous structural confirmation and purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Expertise & Experience: The substitution pattern on the benzene ring—two methoxy groups at positions 1 and 3, and a nitro group at position 2—creates a distinct set of signals. The symmetry of the molecule is broken by the nitro group, leading to three unique aromatic proton environments and eight distinct carbon signals.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.6 | t | 1H | H-5 | The central aromatic proton, coupled to both H-4 and H-6. |
| ~ 6.7 - 6.9 | d | 2H | H-4, H-6 | Protons ortho to the methoxy groups, shifted upfield. |
| ~ 3.9 | s | 6H | 2 x -OCH₃ | Methoxy protons, appearing as a singlet. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 160 | C1, C3 | Carbons attached to the electron-donating methoxy groups. |
| ~ 135 - 140 | C2 | Carbon attached to the electron-withdrawing nitro group. |
| ~ 130 - 135 | C5 | Aromatic CH carbon. |
| ~ 105 - 110 | C4, C6 | Aromatic CH carbons ortho to the methoxy groups. |
| ~ 56 | -OCH₃ | Methoxy carbons. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: The FT-IR spectrum of this compound is dominated by strong absorptions from the nitro group, which are among the most characteristic in infrared spectroscopy. The C-O stretches of the methoxy groups and various aromatic C-H and C=C vibrations provide further structural confirmation.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~ 1600 - 1450 | Strong | Aromatic C=C Stretch |
| ~ 1530 - 1500 | Very Strong | Asymmetric NO₂ Stretch |
| ~ 1350 - 1330 | Very Strong | Symmetric NO₂ Stretch |
| ~ 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |
| ~ 1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. The molecular ion peak (M⁺) should be clearly visible at m/z 183. Fragmentation will likely involve the loss of the nitro group (-NO₂) and methoxy groups (-OCH₃) or parts thereof (e.g., -CH₃).
Expected Mass Spectrum Data (EI)
| m/z | Proposed Fragment |
| 183 | [M]⁺ (Molecular Ion) |
| 168 | [M - CH₃]⁺ |
| 153 | [M - NO]⁺ |
| 137 | [M - NO₂]⁺ |
| 107 | [M - NO₂ - 2CH₃]⁺ |
Protocol: GC-MS Analysis A coupled Gas Chromatography-Mass Spectrometry (GC-MS) approach is highly recommended for simultaneous purity assessment and mass analysis. A detailed GC protocol is provided in the next section.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
MS Parameters (Typical EI source):
-
Ionization Energy: 70 eV
-
Mass Range: 40 - 300 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to confirm the molecular weight and fragmentation pattern.
Part 2: Chromatographic Techniques for Purity Assessment
Chromatography is indispensable for separating this compound from impurities, byproducts, or starting materials, thereby allowing for accurate purity determination.
Gas Chromatography (GC)
GC is an excellent method for assessing the purity of volatile and thermally stable compounds.[5][6] It is particularly useful for detecting residual solvents or volatile synthetic precursors.
Expertise & Experience: The choice of a mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for aromatic compounds. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while coupling to a Mass Spectrometer (MS) provides definitive peak identification.[5][7]
Caption: Typical workflow for Gas Chromatography (GC) analysis.
Protocol: GC-FID/MS Purity Analysis
-
Instrumentation: A gas chromatograph equipped with an FID or MS detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Temperatures:
-
Injector: 250 °C
-
Detector (FID): 280 °C
-
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in ethyl acetate.
-
Injection: 1 µL, split ratio 50:1.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, ideal for analyzing non-volatile impurities and for precise quantification.[5][8] A reverse-phase method is typically employed for nitroaromatic compounds.
Expertise & Experience: A C18 column is the workhorse for reverse-phase chromatography, offering excellent retention and separation of moderately polar compounds like this compound. An isocratic mobile phase of acetonitrile and water provides a simple and robust method. UV detection is highly effective due to the strong chromophore of the nitroaromatic system.[9][10]
Protocol: Reverse-Phase HPLC-UV Analysis
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate purity based on the relative peak area, similar to the GC analysis.
Conclusion: A Self-Validating Approach
The orthogonal application of these spectroscopic and chromatographic techniques provides a self-validating system for the characterization of this compound. NMR and IR confirm the molecular structure and functional groups, mass spectrometry verifies the molecular weight, and GC and HPLC provide accurate assessments of purity. By following these detailed protocols and understanding the rationale behind them, researchers can ensure the identity, quality, and consistency of their material, which is a critical prerequisite for its successful application in research and development.
References
- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. 1-Methoxy-2-nitrobenzene | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Dimethoxy-2-nitrobenzene
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 1,3-Dimethoxy-2-nitrobenzene using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated approach for the separation and quantification of this nitroaromatic compound. The described method leverages a C18 stationary phase to achieve excellent separation, and the protocol has been structured to ensure reproducibility and scientific integrity. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental procedures, and data presentation.
Introduction
Nitroaromatic compounds are a significant class of organic molecules utilized in various industrial applications, including the synthesis of pharmaceuticals, pesticides, and explosives.[1][2] this compound (Figure 1), a derivative of nitrobenzene, is an important intermediate in organic synthesis.[3] Its analysis is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of many nitroaromatic compounds.[4] The presence of the nitro group and the aromatic ring in this compound makes it a strong chromophore, allowing for sensitive detection using UV-Visible spectrophotometry.[5]
This application note details a specific and validated RP-HPLC method for the analysis of this compound, providing a foundation for its implementation in research and industrial settings. The method's development is grounded in the chemical properties of the analyte and the principles of chromatographic separation.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound (CAS: 6665-97-0).[3][6]
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Syringe Filters: 0.45 µm PTFE filters.
-
Vials: 2 mL amber glass vials with PTFE septa.
Reagents and Standards
-
This compound: Reference standard, >98% purity.[7]
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized water, 18.2 MΩ·cm resistivity.
-
Formic Acid: LC-MS grade.
Chromatographic Conditions
The selection of a C18 stationary phase is based on the hydrophobic nature of the benzene ring in this compound.[8][9] The methoxy groups also contribute to its retention on the non-polar stationary phase. A mobile phase of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and good peak shape. A small amount of formic acid is added to the mobile phase to improve peak symmetry by minimizing silanol interactions on the silica-based stationary phase.[2] The detection wavelength of 254 nm is chosen as it is a common and effective wavelength for detecting nitroaromatic compounds due to the strong absorbance of the nitro functional group in this region.[2][10]
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
Preparation of Standard and Sample Solutions
2.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.4.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter the working standards through a 0.45 µm PTFE syringe filter before transferring to HPLC vials.
2.4.3. Sample Preparation
The appropriate sample preparation will depend on the matrix. For a solid sample:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the sample with a suitable volume of methanol by sonication for 30 minutes.[10]
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
For liquid samples, a direct injection may be possible after filtration, or a solid-phase extraction (SPE) may be necessary for cleanup and concentration, particularly for aqueous samples at low concentrations.[1][11]
Results and Discussion
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A working standard (e.g., 20 µg/mL) is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Linearity and Range
The linearity of the method is established by plotting the peak area response versus the concentration of the working standard solutions. The method should demonstrate linearity over the specified concentration range (1-100 µg/mL) with a coefficient of determination (R²) of ≥ 0.999.
Method Validation
For a protocol to be trustworthy, it must be validated. This includes demonstrating accuracy, precision, and specificity.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated. Recoveries should be within 90-110%.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be ≤ 5%.
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation from other potential impurities.
Workflow Diagram
Figure 2: HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with UV detection at 254 nm, allows for excellent separation and sensitive detection. This method is suitable for implementation in quality control and research environments for the analysis of this important nitroaromatic compound. Proper method validation is essential to ensure the integrity of the results.
References
- 1. epa.gov [epa.gov]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. longdom.org [longdom.org]
- 6. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Column Selection Guide [scioninstruments.com]
- 10. tandfonline.com [tandfonline.com]
- 11. waters.com [waters.com]
Application Notes & Protocols: Leveraging 1,3-Dimethoxy-2-nitrobenzene in the Synthesis of N-Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 1,3-Dimethoxy-2-nitrobenzene
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound emerges as a particularly valuable starting material and structural model for this purpose. Its utility is rooted in the strategic placement of its functional groups: an ortho-nitro group, which serves as a versatile precursor to a nucleophilic amine via reduction, and two methoxy groups, which act as powerful electron-donating groups that influence the electronic properties and reactivity of the aromatic ring.[1]
This guide provides an in-depth exploration of synthetic strategies that utilize the fundamental reactivity of the nitroaromatic system, typified by this compound, to construct high-value heterocyclic cores such as phenazines, benzimidazoles, and quinoxalines. While the direct reduction product of this specific molecule, 2,6-dimethoxyaniline, is not a 1,2-diamine and thus has specific applications, the principles of reductive cyclization detailed herein are broadly applicable to a wide range of substituted o-nitroanilines used in modern synthesis.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is critical for experimental design and safety.
| Property | Value | Reference(s) |
| CAS Number | 6665-97-0 | [2][3] |
| Molecular Formula | C₈H₉NO₄ | [1][2][3] |
| Molecular Weight | 183.16 g/mol | [4] |
| Appearance | Yellow to orange solid | [1] |
| Storage | 2-8 °C, protected from light | [2] |
| Synonyms | 2,6-Dimethoxynitrobenzene, 2-Nitroresorcinol dimethyl ether | [1] |
Pillar I: The Core Transformation - Reductive Cyclization of Nitroaromatics
The most powerful strategy for converting nitroaromatics into N-heterocycles is reductive cyclization. This process hinges on the reduction of the nitro group (–NO₂) to an amine (–NH₂), which then acts as an internal nucleophile to forge the new heterocyclic ring. The reduction itself is a multi-step process, often proceeding through nitroso (–NO) and hydroxylamine (–NHOH) intermediates.[5] The choice of reducing agent is paramount as it dictates reaction conditions, functional group tolerance, and selectivity.
The overall workflow can be visualized as a two-stage process: reduction followed by cyclization, which can often be accomplished in a single pot.
Caption: General workflow for one-pot reductive cyclization.
Common Reagents for Nitro Group Reduction
The selection of a reducing agent is a critical parameter based on the desired outcome and substrate compatibility.
| Reducing System | Typical Conditions | Key Characteristics & Causality | Reference(s) |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ (1-50 atm), Pd/C (1-10 mol%), RT-80°C | Highly efficient and clean (byproduct is H₂O). The palladium surface adsorbs both H₂ and the nitro group, facilitating hydrogen transfer and reduction. Can sometimes reduce other functional groups (alkenes, alkynes). | |
| Transfer Hydrogenation (HCOONH₄, Pd/C) | Ammonium formate, Pd/C, refluxing alcohol | Avoids the need for pressurized H₂ gas, making it more convenient for standard lab setups. Ammonium formate decomposes to provide the hydrogen source in situ. | [6] |
| Metals in Acid (Fe/HCl, SnCl₂/HCl) | Metal powder, acidic medium, heat | Classic, robust, and inexpensive method. The metal is oxidized while the nitro group is reduced. Particularly useful for large-scale synthesis. The acidic conditions protonate the intermediates, facilitating reduction. | [7][6] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent, RT | A mild reducing agent often used for sensitive substrates. It is a cost-effective and convenient reagent for certain transformations. | [7] |
| Carbon Monoxide (CO) | CO (1-20 atm), Pd or Ru catalyst, base | Acts as a deoxygenating agent, converting to CO₂. Allows for reductive carbonylation and cyclization reactions under catalytic conditions.[8] | [8][9] |
Application Note 1: Synthesis of Substituted Phenazines
Phenazines are a class of nitrogen-containing heterocycles with significant biological activity. A modern and efficient route to phenazines involves the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines.[9][10] This method avoids harsh oxidizing or reducing agents required in more traditional syntheses.[11]
Synthetic Strategy & Mechanism
The core transformation is the intramolecular deoxygenative coupling of a 2-nitro-N-phenylaniline derivative. The palladium(0) catalyst, generated in situ, reduces the nitro group to a nitroso intermediate. This intermediate then undergoes intramolecular cyclization, and subsequent elimination and aromatization steps yield the final phenazine product. Carbon monoxide (CO) serves as the terminal reductant, being oxidized to carbon dioxide.
Caption: Palladium-catalyzed reductive cyclization pathway to phenazines.
Protocol: Palladium-Catalyzed Reductive Cyclization to Phenazine
This protocol is adapted from a reported synthesis of phenazines using phenyl formate as an in situ source of carbon monoxide.[9]
Materials:
-
2-Nitro-N-phenylaniline (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane [dppp] (10 mol%)
-
Phenyl Formate (3.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-nitro-N-phenylaniline, Pd(OAc)₂, dppp, and Na₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of phenyl formate.
-
Seal the Schlenk tube and place it in a preheated oil bath at 170 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure phenazine product.
Causality and Experimental Insight:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like dppp forms the active Pd(0) catalyst in situ. The ligand stabilizes the palladium species and modulates its reactivity.
-
CO Source: Phenyl formate thermally decomposes under the reaction conditions to provide a slow, controlled release of CO, which is safer and more convenient than handling gaseous CO.[9]
-
Base: Na₂CO₃ is crucial for the final aromatization step and to neutralize any acidic byproducts.
-
High Temperature: The high temperature is necessary for both the decomposition of the CO source and to overcome the activation energy of the catalytic cycle.
Application Note 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[12] A highly efficient method for their synthesis is the one-pot reductive cyclocondensation of an o-nitroaniline with an aldehyde.[13][14] This approach combines the reduction and cyclization steps, offering high atom economy and operational simplicity.[12]
Synthetic Strategy & Mechanism
This one-pot protocol utilizes a dual-catalyst system. First, Pd/C catalyzes the hydrogenation of the o-nitroaniline to the corresponding o-phenylenediamine. This intermediate is not isolated but immediately reacts with an aldehyde. The resulting Schiff base intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration/oxidation, promoted by Montmorillonite K-10 clay, to form the benzimidazole ring.[14]
Caption: One-pot synthesis of benzimidazoles via reductive cyclocondensation.
Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol is based on the combined use of Pd/C and Montmorillonite K-10 catalysts.[14]
Materials:
-
o-Nitroaniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
10% Palladium on Carbon (Pd/C) (1 mol%)
-
Montmorillonite K-10 (50 wt%)
-
Ethanol
-
Hydrogen (H₂) gas balloon or Parr apparatus
Procedure:
-
In a round-bottom flask or hydrogenation vessel, combine the o-nitroaniline, aldehyde, Pd/C, and Montmorillonite K-10.
-
Add ethanol as the solvent.
-
Purge the vessel with H₂ gas (if using a balloon, perform three vacuum/backfill cycles).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (1 atm or higher) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, carefully vent the H₂ gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalysts. Wash the pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure 2-substituted benzimidazole.
Causality and Experimental Insight:
-
Dual Catalysis: The success of this one-pot reaction relies on the orthogonal reactivity of the two catalysts. Pd/C is a specific hydrogenation catalyst, while Montmorillonite K-10 is a solid acid catalyst that promotes the condensation and cyclization steps.[14]
-
Room Temperature: Performing the reaction at or below room temperature is crucial to prevent the formation of over-reduction byproducts.[14]
-
Solvent Choice: Ethanol is an excellent solvent for both the hydrogenation and the subsequent condensation reaction.
Application Note 3: Synthesis of Substituted Quinoxalines
Quinoxalines are another important class of N-heterocycles. The most common and direct method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[15][16][17] Modern protocols focus on using mild conditions and recyclable catalysts to improve the environmental footprint of the synthesis.[18]
Synthetic Strategy
This synthesis is a straightforward condensation-cyclization reaction. The two amino groups of the o-phenylenediamine react sequentially with the two carbonyl groups of the 1,2-dicarbonyl compound (e.g., benzil). The resulting diimine intermediate rapidly cyclizes and dehydrates to form the stable, aromatic quinoxaline ring. The reaction is often catalyzed by acids or can be performed in solvents that promote the reaction, such as hexafluoroisopropanol (HFIP).[15]
Caption: Synthesis of quinoxalines via condensation of an o-phenylenediamine.
Protocol: Green Synthesis of Quinoxalines at Room Temperature
This protocol uses a recyclable solid acid catalyst, offering a green and efficient alternative to traditional methods.[18]
Materials:
-
o-Phenylenediamine (1.0 equiv)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 equiv)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (approx. 100 mg per mmol of diamine)
-
Toluene or Ethanol
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine, the 1,2-dicarbonyl compound, and the solid catalyst.
-
Add the solvent (e.g., toluene) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
The resulting product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.
Causality and Experimental Insight:
-
Heterogeneous Catalyst: The use of a solid, recyclable catalyst simplifies product workup and purification, aligning with the principles of green chemistry.[18]
-
Room Temperature Conditions: The high activity of the catalyst allows the reaction to proceed efficiently without heating, which saves energy and minimizes the formation of thermal byproducts.
-
Solvent: Toluene is a good choice for solubilizing the reactants while allowing for easy separation of the solid catalyst.
Safety and Handling
-
Nitroaromatic Compounds: Compounds like this compound are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Catalysts: Palladium on carbon (Pd/C) is flammable, especially when dry or in the presence of solvents, and should be handled with care. Never add dry catalyst to a flask containing flammable solvent; always wet the catalyst first.
-
Pressurized Gases: Hydrogen (H₂) and Carbon Monoxide (CO) are flammable and toxic gases, respectively. All reactions involving these gases must be conducted in a fume hood with appropriate pressure-rated equipment and leak-testing procedures.
References
- 1. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes [ouci.dntb.gov.ua]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 16. arkat-usa.org [arkat-usa.org]
- 17. soc.chim.it [soc.chim.it]
- 18. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of Nitrobenzene Derivatives in Polymer and Pesticide Production
Abstract
Nitrobenzene and its derivatives are foundational chemical intermediates, commanding a crucial position in the synthesis of a vast array of industrial and agricultural products.[1][2][3] The inherent reactivity of the nitro group, particularly its susceptibility to reduction, makes it an exceptionally versatile functional handle. This guide provides an in-depth exploration of the applications of nitrobenzene derivatives, focusing on their indispensable role in the production of high-performance polymers and modern pesticides. We will delve into the underlying chemical principles, present detailed synthesis protocols for key intermediates and final products, and offer insights into the causality behind critical experimental choices. This document is intended for researchers, chemists, and process development scientists engaged in the fields of polymer science, agrochemicals, and organic synthesis.
Part 1: Application Notes - From Feedstock to Function
The Chemistry of a Keystone Intermediate
Nitrobenzene (C₆H₅NO₂) is a pale yellow, aromatic compound produced on a massive scale through the nitration of benzene using a mixture of nitric and sulfuric acids.[4] While toxic, its utility as a precursor is unparalleled.[5][6] The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution but, more importantly, primes it for nucleophilic substitution and reduction reactions. It is this capacity for transformation that positions nitrobenzene derivatives as critical starting materials.
The most significant industrial transformation of nitrobenzene is its hydrogenation to aniline (aminobenzene).[4][7][8] Approximately 95% of all nitrobenzene produced is converted to aniline, a primary amine that serves as the fundamental building block for numerous polymers and other specialty chemicals.[4]
Application in Polymer Synthesis: The Aniline Gateway
The journey from nitrobenzene to advanced polymers almost invariably proceeds through aniline. Aniline's amino group is highly reactive and serves as the key functional site for polymerization reactions.
1.2.1 Polyurethanes: Aniline is a critical precursor in the synthesis of methylene diphenyl diisocyanate (MDI), a principal component for producing polyurethanes.[7][9][10] The process involves two main steps:
-
Condensation: Aniline is reacted with formaldehyde in the presence of an acid catalyst to produce methylene dianiline (MDA).[9][10]
-
Phosgenation: The resulting MDA is treated with phosgene to yield MDI.[9][10]
MDI, with its two highly reactive isocyanate groups, is then reacted with polyols to form the polyurethane polymer backbone. The aromatic structure inherited from aniline imparts superior thermal stability, mechanical strength, and chemical resistance to the final polyurethane products, making them suitable for applications ranging from rigid foams and elastomers to coatings and adhesives.[9]
1.2.2 Other Polymeric Applications:
-
Polyamides and Epoxies: Aniline-terminated polyethers and other derivatives can be used to create specialized polyamides and epoxy resins, modifying their properties for advanced applications.[11]
-
Conducting Polymers: Aniline itself is the monomer for polyaniline (PANI), an intrinsically conducting polymer with applications in electronics, sensors, and anti-corrosion coatings.[7]
-
Rubber Chemicals: Aniline derivatives are used to manufacture antioxidants, antiozonants, and vulcanization accelerators essential for producing durable synthetic rubber.[1][2][4]
-
Polymerization Retarders: In some contexts, nitrobenzene itself can act as a retarder in radical polymerization, helping to control reaction kinetics and prevent premature gelation, particularly in the synthesis of hyperbranched polymers.[12][13]
Application in Pesticide Production: Harnessing Nitration for Bioactivity
Nitroaromatic compounds are integral to the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides.[1][5][14][15] The nitro group often plays a direct role in the molecule's biological activity.
1.3.1 Dinitroaniline Herbicides: This class of herbicides is a cornerstone of pre-emergence weed control.[16][17][18]
-
Examples: Prominent members include trifluralin, pendimethalin, and benfluralin.[16][17][18]
-
Synthesis: They are typically synthesized from a chlorinated nitroaromatic precursor, such as 4-chloro-3,5-dinitrobenzotrifluoride, which is then reacted with an appropriate amine.
-
Mechanism of Action: Dinitroaniline herbicides act by inhibiting microtubule formation in plant cells.[16][19][20] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of the cellular cytoskeleton halts cell division (mitosis), primarily in the roots and shoots of germinating seeds, thereby preventing weed emergence.[19][20]
1.3.2 Other Pesticidal Roles:
-
Fungicides: Certain nitroaromatic compounds, like dinitrophenol derivatives, have been used as fungicides, though their use is now limited due to toxicity.
-
Insecticides: Chlorinated nitrobenzenes can serve as precursors for insecticides. For instance, p-chloronitrobenzene is an intermediate in the synthesis of various derivatives used in pest control.[1]
-
Plant Growth Regulators: Nitrobenzene itself is sometimes included in agricultural formulations, where it is purported to act as a flowering stimulant and yield enhancer, although its direct use as a fertilizer is debated due to toxicity concerns.[6]
Part 2: Protocols - From Bench Scale to Building Blocks
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and products derived from nitrobenzene.
Protocol: Synthesis of p-Aminophenol (PAP) via Reduction of Nitrobenzene
p-Aminophenol is a crucial intermediate for pharmaceuticals (e.g., paracetamol) and dyes. This protocol details a two-step synthesis involving a zinc reduction followed by an acid-catalyzed rearrangement.[21][22]
Causality: This method is chosen for its high yield and use of relatively inexpensive reagents compared to direct catalytic hydrogenation, which often requires precious metal catalysts.[21][23] The initial reduction with zinc powder forms a phenylhydroxylamine intermediate.[21][22] The subsequent Bamberger rearrangement, catalyzed by sulfuric acid, selectively yields the para-substituted aminophenol.[21][22][24]
Materials & Reagents:
-
Nitrobenzene (10 g)
-
Zinc powder (12 g)
-
Ammonium chloride solution (0.0550 M)
-
Sulfuric acid (1.5 M)
-
Toluene
-
Activated carbon
-
Ammonia solution
-
Sodium chloride
-
Petroleum ether
-
Standard laboratory glassware, magnetic stirrer with heating, filtration apparatus, cooling bath.
Procedure:
Step 1: Synthesis of Phenylhydroxylamine Intermediate
-
To a glass reactor, add 10 g of nitrobenzene to the 0.0550 M ammonium chloride solution.
-
With vigorous stirring, add 12 g of zinc powder in portions over 30 minutes. The reaction is exothermic; monitor the temperature and maintain it between 60-65°C using a cooling bath if necessary.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Filter the hot mixture to remove unreacted zinc and zinc oxide.
-
Saturate the filtrate with sodium chloride and cool the solution to 3°C to crystallize the phenylhydroxylamine.
-
Collect the crystals by filtration and purify them by washing with cold petroleum ether.
Step 2: Bamberger Rearrangement to p-Aminophenol
-
Carefully add the purified phenylhydroxylamine intermediate to a 1.5 M sulfuric acid solution in a clean glass reactor.
-
Heat the mixture to 70°C and maintain this temperature with stirring for 150 minutes.[21]
-
Cool the reaction mixture to room temperature. The p-aminophenol sulfate will precipitate.
-
Filter the crude product.
Step 3: Purification of p-Aminophenol
-
Dissolve the crude product in water and perform a liquid-liquid extraction with toluene to remove aniline, which is a common byproduct.[25]
-
Treat the aqueous layer with activated carbon to decolorize the solution, then filter.
-
Carefully adjust the pH of the filtrate to ~8 using an ammonia solution. This will precipitate the purified p-aminophenol.[25]
-
Cool the solution to 5°C to maximize crystallization.[21]
-
Collect the solid PAP by vacuum filtration, wash with cold distilled water, and dry in a vacuum oven.
Validation: The final product can be identified using FT-IR and its molar mass confirmed by UPLC-MS, which should be approximately 109.13 g/mol .[21] The expected yield under these optimized conditions is approximately 46-50%.[21][22]
| Parameter | Optimized Value | Rationale |
| Reaction Temperature | 70°C | Balances reaction rate and selectivity, minimizing byproduct formation.[21] |
| H₂SO₄ Concentration | 1.5 M | Sufficiently acidic to catalyze the rearrangement efficiently.[21] |
| Reaction Time | 150 minutes | Ensures complete conversion of the intermediate to PAP.[21][22] |
| Crystallization Temp. | 5°C | Maximizes the yield of the crystallized product from the aqueous solution.[21] |
Protocol: Synthesis of Aniline via Tin-Mediated Reduction of Nitrobenzene
Aniline is the single most important product derived from nitrobenzene. This classic laboratory protocol uses tin metal in an acidic medium for the reduction.
Causality: The tin/HCl system is a robust and effective method for the complete reduction of an aromatic nitro group to an amine. Tin acts as the reducing agent, being oxidized from Sn to Sn(II) and then to Sn(IV). The hydrochloric acid provides the necessary protons for the reaction and helps to dissolve the tin salts formed. A final basification step is crucial to liberate the free aniline from its salt complex.[26]
Materials & Reagents:
-
Nitrobenzene (25 g)
-
Granulated Tin (50 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 90 g in 150 mL water)
-
Water
-
Apparatus for steam distillation, separatory funnel, distillation setup.
Procedure:
-
In a 1 L round-bottom flask, combine 25 g of nitrobenzene and 50 g of granulated tin.[26]
-
Carefully add 100 mL of concentrated HCl in small portions. The reaction is highly exothermic; cool the flask in an ice bath as needed to control the rate. Shake the flask frequently.
-
After the initial vigorous reaction subsides, gently heat the flask on a boiling water bath for 30-60 minutes, or until the odor of nitrobenzene is no longer present.[26] This ensures the reaction goes to completion.
-
Allow the mixture to cool. Add 50 mL of water.
-
Carefully and slowly add a concentrated NaOH solution until the initially formed tin hydroxide precipitate redissolves and the solution is strongly alkaline. This step is critical as it liberates the free aniline base from its tin salt complex.[26]
-
Set up the apparatus for steam distillation. Steam distill the mixture until the distillate runs clear, indicating all the aniline has been carried over.
-
Transfer the distillate to a separatory funnel. The aniline will form a separate layer. Separate the aniline layer.
-
(Optional but Recommended) Purify the collected aniline by simple distillation, collecting the fraction that boils between 180-185°C.[26]
Validation: The identity of the product can be confirmed by NMR spectroscopy.[26] The yield for this procedure is typically moderate.
Part 3: Visualizations & Data
Overview of Nitrobenzene Derivative Pathways
The following diagram illustrates the central role of nitrobenzene as a precursor for both polymer and pesticide synthesis.
Caption: Nitrobenzene as a central feedstock for polymers and pesticides.
Experimental Workflow: Aniline Synthesis and Purification
This diagram outlines the logical flow of the laboratory-scale synthesis of aniline from nitrobenzene.
Caption: Workflow for the synthesis and purification of aniline.
Summary of Applications
| Nitrobenzene Derivative | Key Transformation | Resulting Product Class | Specific Examples | Core Industry |
| Nitrobenzene | Hydrogenation | Primary Amines | Aniline | Polymers, Dyes, Pharma[4][7] |
| Aniline | Condensation & Phosgenation | Isocyanates | Methylene Diphenyl Diisocyanate (MDI) | Polyurethanes[9][10] |
| Aniline | Polymerization | Conducting Polymers | Polyaniline (PANI) | Electronics[7] |
| Dinitrochlorobenzotrifluoride | Amination | Dinitroaniline Herbicides | Trifluralin, Pendimethalin | Agrochemicals[16][17] |
| Nitrobenzene | Zn Reduction & Rearrangement | Aminophenols | p-Aminophenol (PAP) | Pharmaceuticals, Dyes[21][22] |
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Exploring the Role of Nitrobenzene in Modern Fertilizer Solutions and Agricultural Practices [tengerchemical.com]
- 7. dwsim.fossee.in [dwsim.fossee.in]
- 8. researchgate.net [researchgate.net]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. credenceresearch.com [credenceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 18. coresta.org [coresta.org]
- 19. Trifluralin - Wikipedia [en.wikipedia.org]
- 20. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. researchgate.net [researchgate.net]
- 23. CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. youtube.com [youtube.com]
Application Notes and Protocols: Synthetic Pathways Involving Nucleophilic Aromatic Substitution of Nitroaromatics
Introduction: The Enduring Utility of SNAr in Modern Chemistry
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in organic synthesis, providing a powerful and versatile method for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Particularly for nitroaromatics, the SNAr reaction is a highly efficient transformation, driven by the potent electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack.[3][4] This activation is fundamental to the synthesis of a vast array of valuable compounds, ranging from pharmaceuticals and agrochemicals to advanced materials.[5][6][7]
This guide provides an in-depth exploration of the SNAr reaction of nitroaromatics, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies that govern this transformation, explore the scope of substrates and nucleophiles, and provide detailed, field-proven protocols for key applications. The aim is to equip the reader not just with procedural steps, but with the scientific rationale to troubleshoot, optimize, and innovate within their own synthetic challenges.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of nitroaromatics typically proceeds through a two-step addition-elimination mechanism.[2][8] This pathway is distinct from other substitution mechanisms like SN1 and SN2, which are not favored for aryl halides due to the instability of the aryl cation and the steric hindrance of the aromatic ring, respectively.[3][4]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, typically the one bearing a suitable leaving group.[8] The presence of one or more nitro groups, particularly at the ortho and para positions relative to the leaving group, is crucial.[3][4][9] These groups strongly withdraw electron density from the ring, facilitating the nucleophilic attack. This initial addition step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[8][10] The negative charge of this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[8][9] While long considered a discrete intermediate, recent studies suggest that in some cases, the Meisenheimer complex may be a transition state in a more concerted process.[11][12][13]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[8][14] The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, as this involves the loss of aromatic stabilization.[14][15]
Key Factors Influencing the SNAr Reaction:
-
Electron-Withdrawing Groups: The number and position of nitro groups (or other strong electron-withdrawing groups like cyano or acyl groups) are paramount.[3] The reaction rate is significantly enhanced with more activating groups. The ortho and para positions are most effective due to their ability to directly participate in resonance stabilization of the Meisenheimer complex.[4][8]
-
Leaving Group: The nature of the leaving group also influences the reaction rate. Contrary to SN1 and SN2 reactions, the bond strength to the leaving group is not the primary factor. Instead, the electronegativity of the leaving group is more important. The general reactivity order for halogens is F > Cl > Br > I.[3][10] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Nucleophile: A wide range of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, thiolates, and stabilized carbanions.[3][4] The reactivity of the nucleophile is an important consideration for reaction conditions and rates.
-
Solvent: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[6][16] In some cases, protic solvents can assist in the departure of the leaving group.[16][17][18]
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Applications in Drug Development and Synthesis
The SNAr reaction of nitroaromatics is a workhorse in the pharmaceutical industry, enabling the synthesis of numerous bioactive molecules.[5][7][19] The nitroaromatic core is a versatile building block that can be further functionalized.[20][21]
Case Study 1: Synthesis of Nitroaromatic Antibiotics
Nitroaromatic compounds are a known class of antibiotics.[20][22] A facile route to novel antimicrobial agents involves the SNAr reaction of Sanger's reagent (2,4-dinitrofluorobenzene) with various nucleophiles.[22]
Protocol: General Synthesis of 2,4-Dinitrophenyl Derivatives
This protocol describes a general procedure for the SNAr reaction of 2,4-dinitrofluorobenzene with a representative N-nucleophile.
Materials:
-
2,4-Dinitrofluorobenzene (Sanger's Reagent)
-
Amine nucleophile (e.g., morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the amine nucleophile (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of 2,4-dinitrofluorobenzene (1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dinitrophenyl derivative.
Case Study 2: Synthesis of Nitisinone
Nitisinone (2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) is a drug used to treat hereditary tyrosinemia type 1.[23][24][25] Its synthesis involves a key SNAr step. While the full industrial synthesis is complex, a representative SNAr transformation in this pathway involves the displacement of a halide from a nitroaromatic ring.
Illustrative SNAr Step in a Nitisinone-like Synthesis:
This protocol illustrates a typical SNAr reaction that could be employed in the synthesis of a precursor to nitisinone.
Materials:
-
2-Fluoro-5-nitrobenzotrifluoride
-
1,3-Cyclohexanedione
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-cyclohexanedione (1.1 mmol) and potassium carbonate (2.2 mmol) in DMSO (10 mL).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add 2-fluoro-5-nitrobenzotrifluoride (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold 1 M HCl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. mdpi.com [mdpi.com]
- 8. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethoxy-2-nitrobenzene
Welcome to the technical support guide for the synthesis of 1,3-Dimethoxy-2-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method is the electrophilic aromatic substitution (nitration) of the starting material, 1,3-dimethoxybenzene. This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The methoxy groups are strong activating, ortho, para-directing groups, which leads to a mixture of products.[1][2]
Q2: What are the main challenges that lead to low yields in this synthesis?
The primary challenge is controlling the regioselectivity of the nitration. The two methoxy groups strongly activate the benzene ring, leading to three potential sites for nitration. This results in the formation of a mixture of isomers, primarily the desired this compound and the often more abundant 1,3-dimethoxy-4-nitrobenzene.[1][3] Additionally, the high reactivity of the starting material can lead to side reactions like oxidation or the formation of dinitrated products if the reaction conditions are not carefully controlled.[4][5]
Q3: Why is 1,3-dimethoxy-4-nitrobenzene often the major product instead of the desired 2-nitro isomer?
The directing effects of the two methoxy groups are key. Both groups direct incoming electrophiles to the positions ortho and para to themselves.
-
Position 4 (and 6) is para to one methoxy group and ortho to the other.
-
Position 2 is ortho to both methoxy groups.
While position 2 is electronically activated by both groups, it is also flanked by them, resulting in significant steric hindrance.[1] The electrophile (the nitronium ion, NO₂⁺) is bulky and will more readily attack the less sterically hindered position 4. Consequently, the 4-nitro isomer is often the kinetic and major product.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My overall yield is very low, with a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Nitrating Agent: The nitrating agent may have been consumed by side reactions or was not potent enough.
-
Solution: Ensure your nitric acid is concentrated and has been stored properly to prevent water absorption. You can try a slight excess (1.1-1.2 equivalents) of the nitrating agent. For a more potent nitrating system, ensure the sulfuric acid is concentrated and used in sufficient quantity to fully generate the nitronium ion (NO₂⁺).
-
-
Inadequate Reaction Temperature: The activation energy for the reaction may not have been met.
-
Solution: While low temperatures are generally used to control selectivity, if the reaction is not proceeding, a modest increase in temperature may be necessary. Monitor the reaction closely by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation. A typical temperature range is 0-10 °C.[6]
-
-
Poor Mixing: In a biphasic reaction mixture (e.g., organic substrate and aqueous acid), inefficient stirring can limit the reaction rate.
-
Solution: Use vigorous mechanical stirring to ensure good contact between the reactants.
-
Problem 2: The main product of my reaction is the undesired 1,3-dimethoxy-4-nitrobenzene isomer. How can I increase the yield of the 2-nitro isomer?
Possible Causes & Solutions:
-
Kinetic Control: As discussed, the 4-position is sterically more accessible and often favored under standard nitrating conditions (e.g., HNO₃/H₂SO₄).
-
Solution 1: Use a Bulkier Nitrating Agent: While counterintuitive, sometimes a different nitrating system can alter the isomer ratio. However, the most reliable approach is to focus on reaction conditions.
-
Solution 2: Modify Reaction Temperature: Lowering the reaction temperature (e.g., to -10 °C or 0 °C) can sometimes increase the proportion of the thermodynamically favored product, although this relationship is complex. The primary benefit of low temperature is minimizing side reactions.[6]
-
Solution 3: Alternative Nitrating Agents: Consider using milder or different nitrating agents that may offer different selectivity. Agents like dinitrogen tetroxide (N₂O₄) in an organic solvent have been used for nitrating activated benzenes and may offer a different isomer distribution.[3]
-
Problem 3: My reaction mixture is dark brown or black, and I'm isolating tarry byproducts.
Possible Causes & Solutions:
-
Oxidation: 1,3-dimethoxybenzene is highly electron-rich and susceptible to oxidation by nitric acid, especially at elevated temperatures.
-
Solution: Maintain a low reaction temperature (0 °C or below). Add the nitrating agent slowly and dropwise to the substrate solution to control the exotherm. Ensure vigorous stirring to dissipate localized heat.
-
-
Over-Nitration: The formation of dinitro or trinitro compounds can occur if the reaction conditions are too harsh or the reaction is left for too long.[4]
-
Solution: Use only a slight excess of the nitrating agent (around 1.0-1.1 equivalents). Monitor the reaction progress carefully using TLC and quench the reaction as soon as the starting material is consumed.
-
Problem 4: I have a mixture of 2-nitro and 4-nitro isomers. How can I separate them effectively?
Possible Causes & Solutions:
-
Similar Polarity: The isomers have very similar chemical structures, making separation challenging.
-
Solution 1: Fractional Recrystallization: This is often the most effective method on a larger scale. The two isomers may have different solubilities in a given solvent system. You will need to screen various solvents. Ethanol, methanol, or mixtures of hexane/ethyl acetate are good starting points.[7][8] The goal is to find a solvent that dissolves both compounds when hot but allows one isomer to crystallize preferentially upon cooling.
-
Solution 2: Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the isomers. The 4-nitro isomer is generally more polar and will have a lower Rf value than the 2-nitro isomer.
-
Data Presentation
Table 1: Physicochemical Properties of 1,3-Dimethoxy-nitrobenzene Isomers
| Property | This compound | 1,3-Dimethoxy-4-nitrobenzene | Reference(s) |
| CAS Number | 6665-97-0 | 4920-84-7 | [9], |
| Molecular Weight | 183.16 g/mol | 183.16 g/mol | [10] |
| Appearance | Yellow to orange solid | Light orange to yellow powder/crystal | [11],[12] |
| Melting Point | Not widely reported, varies with purity | 72-76 °C | ,[12] |
| Solubility | Soluble in most organic solvents | Soluble in toluene, ethanol, ether | [11],[12] |
The difference in melting points and likely polarity is the basis for successful separation by recrystallization or chromatography.
Experimental Protocols
Protocol 1: Standard Nitration of 1,3-Dimethoxybenzene
Disclaimer: This protocol involves strong acids and should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-dimethoxybenzene (1.0 eq). Dissolve it in a suitable solvent like acetic acid or dichloromethane. Cool the flask to 0 °C in an ice-water bath.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,3-dimethoxybenzene over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and water with stirring.
-
Work-up: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.[13]
-
Drying & Analysis: Dry the crude solid product. Analyze the isomer ratio using ¹H NMR or GC-MS. The crude product will be a mixture of 2-nitro and 4-nitro isomers.
Protocol 2: Purification by Fractional Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of your crude product mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the product completely when hot but sparingly when cold.[7]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[7]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. The isomer that is less soluble in the cold solvent will crystallize out first.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.
-
Analysis: Dry the crystals and analyze their purity by melting point and NMR. The mother liquor will be enriched with the more soluble isomer and can be concentrated to recover a second crop of crystals.
Visualizations
Caption: Reaction scheme for the nitration of 1,3-dimethoxybenzene.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Solved The nitration of 1,3-dimethoxybenzene (1) can result | Chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 12. chembk.com [chembk.com]
- 13. youtube.com [youtube.com]
common side products in the nitration of dimethoxybenzenes
Welcome to the Technical Support Center for the nitration of dimethoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced electrophilic aromatic substitution. Here, we move beyond standard protocols to address the specific challenges and side reactions that can arise during your experiments. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, maximize your yields, and ensure the purity of your target nitro-dimethoxybenzene isomers.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant amounts of dark, tar-like substances in my reaction mixture. What's causing this and how can I prevent it?
A1: The formation of tar is a common issue when nitrating highly activated aromatic compounds like dimethoxybenzenes. This is typically a result of aggressive oxidation and polymerization side reactions. The electron-rich nature of the dimethoxybenzene ring makes it susceptible to attack by the strong oxidizing species present in many nitrating mixtures, especially at elevated temperatures.
Causality: Harsh reaction conditions, such as high concentrations of nitric acid, the presence of strong oxidizing co-acids like sulfuric acid, and temperatures exceeding the optimal range, can lead to the breakdown of the aromatic ring and the formation of complex polymeric byproducts.
Troubleshooting & Prevention:
-
Temperature Control is Critical: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent and for the duration of the reaction. This slows down the rate of side reactions.
-
Milder Nitrating Agents: Consider using a less aggressive nitrating agent. A mixture of nitric acid in acetic anhydride, or a metal nitrate salt (e.g., copper(II) nitrate) can provide a more controlled reaction with fewer oxidative side products.
-
Dilution: Running the reaction in a more dilute solution can help to dissipate the heat generated during the exothermic nitration process, preventing localized hotspots that can lead to tar formation.
Q2: My primary side product is a dinitrated compound. How can I improve the selectivity for mononitration?
A2: The methoxy groups are strong activating groups, making the initial mononitrated product still susceptible to a second nitration. This is a classic example of over-nitration.
Causality: The first nitro group is a deactivating group, but the two methoxy groups are strongly activating. In many cases, the overall activation of the ring is still high enough to allow for a second electrophilic attack by the nitronium ion.
Troubleshooting & Prevention:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Slow Addition: Add the nitrating agent dropwise to the solution of dimethoxybenzene. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, favoring mononitration.
-
Temperature: As with preventing tar formation, low temperatures (0-5 °C) are crucial for controlling the reaction rate and minimizing dinitration.
Q3: I'm working with 1,4-dimethoxybenzene and I'm isolating a quinone as a major byproduct. What is the mechanism and how can I avoid this?
A3: The formation of a quinone from 1,4-dimethoxybenzene is a result of oxidative demethylation, a well-documented side reaction for this specific isomer.
Causality: The para-arrangement of the methoxy groups makes the ring particularly susceptible to oxidation. The reaction can proceed through a radical mechanism, especially in the presence of nitrous acid traces in the nitric acid. This leads to the loss of one or both methyl groups and subsequent oxidation to the corresponding benzoquinone.
Troubleshooting & Prevention:
-
Choice of Nitrating Agent: Avoid nitrating systems that are strongly oxidizing. While a mixture of nitric and sulfuric acid is a powerful nitrating agent, it also enhances oxidation. Consider milder reagents like nitric acid in acetic acid.
-
Reaction Conditions: Perform the reaction at low temperatures and for the shortest time necessary to achieve a reasonable conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Radical Scavengers: While not a standard approach, the addition of a radical scavenger could theoretically suppress this side reaction, although this may also interfere with the desired nitration.
Q4: I am nitrating 1,3-dimethoxybenzene and getting a mixture of isomers. How can I control the regioselectivity?
A4: 1,3-dimethoxybenzene is highly activated, and nitration can occur at several positions. The two methoxy groups are ortho-, para-directing. The primary sites of attack are the 2-, 4-, and 6-positions.
Causality: The directing effects of the two methoxy groups are additive. The position between the two methoxy groups (C2) is sterically hindered. The 4- and 6-positions are electronically activated and less sterically hindered, making them the preferred sites for nitration. The choice of nitrating agent and solvent can influence the ratio of these isomers.
Troubleshooting & Prevention:
-
Steric Hindrance: To favor nitration at the less hindered 4- and 6-positions, you can use a bulkier nitrating agent.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents may help to favor the formation of one isomer over the others.
-
Milder Conditions: As with other side reactions, using milder nitrating conditions can sometimes improve regioselectivity.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Mononitro Product | Incomplete reaction, Over-nitration, Oxidation/demethylation, Product degradation (tar formation). | - Monitor reaction progress with TLC to ensure completion.- Use a stoichiometric amount of nitrating agent.- Employ milder nitrating conditions (e.g., HNO₃/acetic anhydride).- Maintain strict temperature control (0-5 °C). |
| Formation of Multiple Isomers | Competing directing effects of substituents, Steric hindrance. | - For 1,3-dimethoxybenzene, expect a mixture of 4- and 6-nitro isomers. Separation may be required.- For 1,2-dimethoxybenzene, the 4-nitro isomer is generally favored due to a combination of electronic and steric effects. |
| Reaction Mixture Turns Dark Red/Brown or Black | Significant oxidation and polymerization. | - Immediately lower the temperature of the reaction.- Use a less concentrated nitrating agent or a milder alternative.- Ensure efficient stirring to prevent localized overheating. |
| Isolation of a Phenolic Byproduct | Demethylation of a methoxy group. | - This is a form of oxidative degradation. Use milder conditions and shorter reaction times.- Ensure the work-up procedure effectively removes any acidic byproducts that could catalyze demethylation upon heating. |
| ipso-Nitration | Attack of the nitronium ion at a carbon atom already bearing a methoxy group. | - This can lead to the formation of quinone-like byproducts. Milder reaction conditions can disfavor this pathway.[1] |
Experimental Protocols
Protocol 1: Selective Mononitration of 1,4-Dimethoxybenzene
This protocol is optimized to minimize the formation of the quinone byproduct.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Mixture: In a separate flask, prepare a mixture of nitric acid (1.05 equivalents) and glacial acetic acid. Cool this mixture in the ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1,4-dimethoxybenzene over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with stirring. The product should precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1,4-dimethoxy-2-nitrobenzene.
Visualizations
Reaction Scheme: Common Side Products in the Nitration of 1,4-Dimethoxybenzene
Caption: Key products from the nitration of 1,4-dimethoxybenzene.
Workflow: Troubleshooting Low Yield
Caption: Decision tree for addressing low product yield.
References
troubleshooting guide for electrophilic aromatic substitution reactions
Welcome to the technical support center for Electrophilic Aromatic Substitution (EAS) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of these foundational reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
Question: My nitration/alkylation/acylation reaction isn't starting, or the conversion rate is extremely low. What are the common causes and how can I fix this?
Answer:
Failure to initiate an EAS reaction is a common issue that typically points to one of three areas: the aromatic substrate is too deactivated, the electrophile is not being generated effectively, or the catalyst is being inhibited.
Possible Cause 1: Severely Deactivated Aromatic Ring The nucleophilicity of the aromatic ring is paramount for a successful EAS reaction.[1][2] If your starting material contains one or more strong electron-withdrawing groups (EWGs), the electron density of the ring is significantly reduced, making it a poor nucleophile.[3][4]
-
Explanation: Strong deactivating groups, such as nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), or trifluoromethyl (-CF₃), pull electron density out of the π-system, increasing the activation energy for the rate-determining step—the attack on the electrophile.[3][5] Friedel-Crafts reactions, in particular, are known to fail with aromatic compounds that are less reactive than a monohalobenzene.[6][7]
-
Solutions:
-
Harsher Conditions: For reactions like nitration or sulfonation, increasing the temperature or using a stronger acid system (e.g., fuming sulfuric acid) can sometimes overcome the activation barrier.[8]
-
Change Synthetic Route: If possible, consider altering your synthetic strategy. It is often better to perform the EAS reaction before introducing a strongly deactivating group.
-
Use a More Powerful Catalyst: In some cases, a more potent Lewis acid or a different catalytic system might be effective, but this approach has limitations with heavily deactivated rings.
-
Possible Cause 2: Ineffective Catalyst or Poor Electrophile Generation The electrophile must be generated in situ and be sufficiently reactive to be attacked by the aromatic ring.
-
Explanation: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for generating the carbocation or acylium ion electrophile.[6][9] These catalysts are highly hygroscopic (moisture-sensitive). Any water present in the solvent or on the glassware will react with and deactivate the catalyst.[10] Similarly, for nitration, the generation of the nitronium ion (NO₂⁺) relies on the strong dehydration action of concentrated sulfuric acid on nitric acid.[8][11]
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., N₂ or Argon). Use anhydrous solvents, freshly opened or purified.
-
Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid. For AlCl₃, which can degrade upon exposure to air, it is best practice to use a new bottle or a sample that has been properly stored in a desiccator.
-
Verify Acid Concentrations: For nitration and sulfonation, ensure you are using appropriately concentrated acids as specified by established protocols.
-
Possible Cause 3: Catalyst Poisoning Certain functional groups present on the aromatic substrate can act as Lewis bases and will preferentially bind to the Lewis acid catalyst, rendering it useless for activating the electrophile.
-
Explanation: Groups containing nitrogen or oxygen, such as amines (-NH₂) or phenols (-OH), possess lone pairs of electrons that can coordinate strongly with Lewis acids like AlCl₃.[6][7][10] This complexation not only deactivates the catalyst but also converts the substituent into a powerful deactivating group.[5]
-
Solutions:
-
Protecting Groups: The most effective solution is to temporarily "protect" the interfering functional group. For example, an amine group (-NH₂) can be acetylated to form an amide (-NHCOCH₃). The amide is still an activating, ortho,para-director but its lone pair is less basic and less likely to poison the catalyst. The protecting group can be removed in a subsequent step.
-
Troubleshooting Workflow: Reaction Failure
Here is a logical workflow to diagnose a failed EAS reaction.
Caption: A decision tree for troubleshooting EAS reaction failures.
Problem 2: Poor Regioselectivity (Incorrect Isomer Ratio)
Question: My reaction is working, but I'm getting a mixture of ortho, meta, and para isomers, or the major product is not the one I predicted. How can I control the regioselectivity?
Answer:
Regioselectivity in EAS is dictated by the electronic properties (resonance and inductive effects) and steric bulk of the substituent already on the ring.[12][13]
Possible Cause 1: Misinterpretation of Directing Effects The substituent on the ring governs where the incoming electrophile will add.[14] Groups are classified as either ortho,para-directors or meta-directors.
-
Explanation:
-
Activating Groups (e.g., -OH, -NH₂, -OR, -Alkyl) are electron-donating groups (EDGs).[1][4] They stabilize the positively charged intermediate (the sigma complex) when the electrophile adds to the ortho or para positions through resonance or inductive effects.[14][15] This lowers the activation energy for ortho/para attack compared to meta attack.[16]
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are electron-withdrawing groups (EWGs).[1][4] They destabilize the sigma complex. However, this destabilization is most pronounced when the electrophile adds to the ortho or para positions. The meta position is "less destabilized," making it the preferred site of attack by default.[3][17]
-
Halogens (-F, -Cl, -Br, -I): This is a special case. Halogens are deactivating due to their strong inductive electron-withdrawing effect, which slows the reaction rate. However, they possess lone pairs that can stabilize the sigma complex for ortho/para attack via resonance. Thus, halogens are deactivating ortho,para-directors.[3]
-
Table 1: Directing Effects of Common Substituents
| Substituent Group | Group Name | Electronic Effect | Directing Effect | Reactivity Effect |
| -NH₂, -NR₂ | Amino | Strong Resonance Donor | ortho, para | Strongly Activating |
| -OH, -OR | Hydroxy, Alkoxy | Strong Resonance Donor | ortho, para | Strongly Activating |
| -R (Alkyl) | Alkyl | Inductive Donor | ortho, para | Weakly Activating |
| -F, -Cl, -Br, -I | Halo | Inductive Acceptor, Resonance Donor | ortho, para | Weakly Deactivating |
| -C(=O)R, -CHO | Acyl, Aldehyde | Resonance Acceptor | meta | Moderately Deactivating |
| -SO₃H | Sulfonic Acid | Resonance Acceptor | meta | Strongly Deactivating |
| -CN | Cyano | Inductive & Resonance Acceptor | meta | Strongly Deactivating |
| -NO₂ | Nitro | Inductive & Resonance Acceptor | meta | Strongly Deactivating |
-
Solutions:
-
Verify Directing Effects: Always confirm the directing effect of your primary substituent using a reliable reference.
-
Strategic Synthesis: If the existing group does not direct to the desired position, you may need to add a different "directing group," perform the desired substitution, and then remove or modify the directing group. Sulfonic acid (-SO₃H) is a useful "blocking group" because its installation is reversible.[18]
-
Possible Cause 2: Steric Hindrance Even with a strong ortho,para-director, the ratio of ortho to para product can vary significantly.
-
Explanation: Large, bulky substituents (like a tert-butyl group) or a bulky incoming electrophile will sterically hinder the ortho positions.[12] This makes it physically difficult for the electrophile to approach the carbons adjacent to the existing group, leading to a higher proportion of the para product.[12]
-
Solutions:
-
Expect Para Preference: When working with bulky groups, anticipate that the para isomer will be the major product.
-
Modify Conditions: In some cases, lowering the reaction temperature can increase selectivity, as the transition state energies for the different pathways become more distinct.
-
Visualizing Directing Effects
The stability of the sigma complex intermediate determines the regiochemical outcome.
Caption: Comparison of sigma complex stability for activators and deactivators.
Problem 3: Polysubstitution Products Dominate
Question: I am trying to perform a monosubstitution, but my main product has two or more new groups attached to the ring. Why is this happening and how can I stop it?
Answer:
Polysubstitution occurs when the product of the initial reaction is more reactive than the starting material. This is a classic problem in Friedel-Crafts alkylation.[10][19]
-
Explanation: In Friedel-Crafts alkylation, you add an alkyl group, which is an activating group, to the benzene ring.[20] The resulting product (e.g., toluene) is more electron-rich and therefore more nucleophilic than the starting material (benzene).[21][22] Consequently, it reacts faster with the electrophile, leading to di-, tri-, and even higher alkylated products.[20][23]
-
Solutions:
-
Use a Large Excess of the Aromatic Compound: By Le Châtelier's principle, using a large molar excess of the benzene starting material increases the probability that the electrophile will encounter a molecule of benzene rather than the more reactive alkylated product.[6] This is a common industrial approach.
-
Use Friedel-Crafts Acylation Followed by Reduction: This is the most robust laboratory solution to avoid polyalkylation and carbocation rearrangements.
-
Step 1: Acylation: Perform a Friedel-Crafts acylation. The acyl group (-C=O)R is a deactivating group.[20][24] Once one acyl group has been added, the aromatic ring is deactivated and does not undergo a second acylation reaction.[23][24][25]
-
Step 2: Reduction: The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[24]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of Friedel-Crafts reactions?
The Friedel-Crafts reactions (both alkylation and acylation) are powerful C-C bond-forming reactions but have several key limitations:[7]
-
Deactivated Rings: They fail on aromatic rings that are substituted with moderate-to-strong deactivating groups.[6][10]
-
Catalyst Poisoning: They do not work with substrates containing amine (-NH₂) or other Lewis basic groups that coordinate with the catalyst.[5][6][7]
-
Aryl and Vinylic Halides: Aryl and vinylic halides cannot be used as the alkylating/acylating agent because their corresponding carbocations are too unstable to form.[6][7][9][23]
-
Carbocation Rearrangements (Alkylation only): The carbocation intermediate in alkylations is prone to rearranging to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via hydride or alkyl shifts.[9][10][23][26] This often leads to a mixture of products with different alkyl structures.
-
Polyalkylation (Alkylation only): As discussed above, the alkylated product is more reactive than the starting material, leading to multiple substitutions.[10][19][23]
Q2: Why doesn't polysubstitution happen in Friedel-Crafts acylation?
The product of a Friedel-Crafts acylation is an aryl ketone. The acyl group is a moderate deactivating group because the carbonyl carbon has a partial positive charge and withdraws electron density from the ring through resonance.[20][23][24] This deactivation makes the product significantly less reactive than the starting aromatic compound, effectively preventing a second acylation reaction from occurring.[22][24][27]
Q3: How do I choose the correct Lewis acid for my Friedel-Crafts reaction?
Aluminum trichloride (AlCl₃) is the most common and often most reactive Lewis acid used. However, other options can provide milder conditions or better selectivity.
-
AlCl₃: Very strong, the standard choice for unreactive arenes. Requires stoichiometric amounts for acylations.
-
FeCl₃: A milder and less expensive alternative to AlCl₃, often used for more reactive substrates like phenols or anilines (with protection).
-
BF₃, SnCl₄, ZnCl₂: These are generally milder Lewis acids that can be useful for substrates that are sensitive to the harshness of AlCl₃. The choice often depends on the reactivity of both the aromatic substrate and the alkyl/acyl halide. A more reactive substrate may only require a milder catalyst.
Q4: Can I perform an EAS reaction on a heterocyclic compound like pyridine?
Yes, but with significant difficulty and important differences. Pyridine is an electron-deficient (π-deficient) heterocycle. The nitrogen atom is electronegative, withdrawing electron density from the ring, making it highly unreactive towards electrophilic substitution—similar to nitrobenzene. Furthermore, the nitrogen's lone pair acts as a Lewis base, reacting with the acid catalyst and further deactivating the ring. If EAS is forced under very harsh conditions, substitution typically occurs at the 3-position. More reactive heterocycles like pyrrole, furan, and thiophene are electron-rich (π-excessive) and are highly activated towards EAS, often reacting under much milder conditions than benzene.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method to avoid polyalkylation and rearrangement.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and an addition funnel.
-
Reagents: In the flask, suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., CS₂, CH₂Cl₂, or nitrobenzene).
-
Addition: Add the aromatic substrate (1.0 equivalent) to the suspension. Through the addition funnel, add the acyl halide (1.0 equivalent) dropwise to the cooled (0 °C) and stirring mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for the recommended time (monitor by TLC). The reaction may require gentle heating.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂ or ether).
-
Purification: Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine. Dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting ketone via recrystallization or column chromatography.
References
- 1. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 4. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 10. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. quora.com [quora.com]
- 20. homework.study.com [homework.study.com]
- 21. m.youtube.com [m.youtube.com]
- 22. gauthmath.com [gauthmath.com]
- 23. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 24. Friedel-Crafts Acylation [organic-chemistry.org]
- 25. Friedel–Crafts Acylation [sigmaaldrich.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. mt.com [mt.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Activated Aromatic Rings
Welcome to the Technical Support Center for the nitration of activated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical synthetic transformation. My approach here is not to simply list protocols, but to explain the underlying chemical principles that govern success in these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your specific nitration process.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the nitration of activated aromatic systems.
Q1: What is the fundamental mechanism of nitration for activated aromatic rings?
The nitration of activated aromatic rings proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2][3] The key steps are:
-
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid (HNO₃) and a strong acid catalyst, most commonly sulfuric acid (H₂SO₄).[3][4]
-
Electrophilic Attack: The electron-rich π-system of the activated aromatic ring attacks the highly electrophilic nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1][5] This is typically the rate-determining step of the reaction.[3][5]
-
Deprotonation: A weak base, often the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[3][6]
Q2: How do activating groups influence the reaction?
Activating groups are substituents on the aromatic ring that donate electron density, making the ring more nucleophilic and thus more reactive towards electrophiles like the nitronium ion.[7] This increased reactivity allows for milder reaction conditions compared to the nitration of deactivated rings.[3] These groups, such as hydroxyl (-OH), amino (-NH₂), and alkyl groups, also direct the incoming nitro group primarily to the ortho and para positions due to resonance stabilization of the corresponding sigma complexes.[7][8]
Q3: What are the standard nitrating agents for activated rings, and how do I choose one?
The choice of nitrating agent is critical and depends on the reactivity of your substrate.
| Nitrating Agent | Composition | Substrate Suitability | Typical Conditions |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Moderately to strongly activated rings | 0-50 °C |
| Dilute Nitric Acid | Dilute HNO₃ | Highly activated rings (e.g., phenols) | Room temperature or below |
| Nitronium Salts | e.g., NO₂BF₄ | A wide range of substrates, including sensitive ones | Often in aprotic solvents |
| Metal Nitrates / Acetic Anhydride | e.g., Cu(NO₃)₂ / Ac₂O | Mild conditions for various substrates | Room temperature |
| N₂O₅ / Catalysts | N₂O₅ with Fe(III) catalyst | Sensitive substrates, rapid reactions | Low temperatures (-100 °C to 20 °C)[9][10] |
For highly activated substrates like phenols, dilute nitric acid may be sufficient to prevent over-nitration and oxidative side reactions.[3] For less activated but still electron-rich systems, the traditional mixed acid approach is often effective.[4] For substrates with sensitive functional groups, milder and more selective reagents like N-nitropyrazole or systems like N₂O₅ with a catalyst can be advantageous.[9][11]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Nitroaromatic Product
Possible Cause 1.1: Insufficiently Reactive Nitrating Agent Your aromatic ring, while activated, may still require a stronger electrophile.
-
Solution: If using dilute nitric acid, consider switching to a mixed acid (HNO₃/H₂SO₄) system.[3][4] The sulfuric acid acts as a catalyst to generate a higher concentration of the potent nitronium ion.[4][12]
Possible Cause 1.2: Poor Solubility If your aromatic substrate is not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow.
-
Solution: Consider using a co-solvent that can dissolve both the substrate and the nitrating agent. Acetic acid is a common choice for this purpose.[13]
Possible Cause 1.3: Reaction Temperature is Too Low While controlling the temperature is crucial to prevent side reactions, an overly low temperature can significantly slow down the reaction rate.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13] If the reaction is sluggish, a modest increase in temperature may be necessary. For example, nitration of benzene is often carried out at temperatures not exceeding 50°C.[12]
Problem 2: Formation of Multiple Nitrated Products (Over-nitration)
Possible Cause 2.1: Reaction Conditions are Too Harsh Highly activated aromatic rings are susceptible to multiple nitrations, especially under forcing conditions.
-
Solution 1: Lower the Reaction Temperature. The rate of nitration is highly temperature-dependent.[14] Running the reaction at a lower temperature (e.g., 0 °C or even sub-zero temperatures) can significantly improve selectivity for the mono-nitrated product.[15]
-
Solution 2: Use a Milder Nitrating Agent. For highly reactive substrates, avoid the use of fuming nitric acid or oleum.[4] A switch to dilute nitric acid or alternative nitrating systems can provide better control.[16][17]
-
Solution 3: Reduce Reaction Time. Closely monitor the reaction and quench it as soon as the desired mono-nitrated product is formed in a satisfactory yield.
Problem 3: Undesired Regioisomer Distribution
Possible Cause 3.1: Steric Hindrance Bulky activating groups can sterically hinder the approach of the nitronium ion to the ortho positions, leading to a higher proportion of the para isomer.
-
Solution: While altering the inherent directing effect of a substituent is not straightforward, understanding this principle can help in predicting and confirming the major product. In some cases, specialized catalysts or reaction media can influence the ortho/para ratio. For instance, the use of zeolite catalysts has been shown to favor the formation of the para isomer.[18]
Possible Cause 3.2: Protonation of the Activating Group For highly basic activating groups like amines (-NH₂), the acidic reaction medium can lead to protonation, forming an anilinium ion (-NH₃⁺).[19] This protonated group is strongly deactivating and a meta-director, leading to the formation of the undesired meta-nitro product.[19][20]
-
Solution: Protect the Activating Group. A common strategy is to protect the amino group as an amide (e.g., by reacting aniline with acetic anhydride to form acetanilide). The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled nitration.[19][21] The protecting group can be removed by hydrolysis after the nitration step.
Problem 4: Oxidation and Decomposition of the Starting Material or Product
Possible Cause 4.1: Presence of Highly Activating and Oxidation-Prone Groups Substituents like phenols and anilines are highly susceptible to oxidation by nitric acid, leading to the formation of tars and other byproducts.[19][22]
-
Solution 1: Protection of the Functional Group. As mentioned for anilines, protection is a key strategy. For phenols, sulfonation prior to nitration can be employed. The sulfonic acid groups are deactivating, allowing for a more controlled nitration, and can be subsequently removed.[22]
-
Solution 2: Use of Milder, Non-Oxidizing Nitrating Agents. Systems like N₂O₅ with an Fe(III) catalyst have been shown to be effective for nitrating sensitive substrates like benzaldehyde and benzyl alcohols with minimal oxidation.[9][10]
Problem 5: Difficult Work-up and Product Isolation
Possible Cause 5.1: Product is Soluble in the Aqueous Work-up If your nitroaromatic product does not precipitate upon quenching the reaction with ice water, it may be soluble in the acidic aqueous layer.[23]
-
Solution: Perform a liquid-liquid extraction. After quenching, transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[23]
Possible Cause 5.2: Emulsion Formation During Extraction The presence of acidic residues and byproducts can lead to the formation of emulsions, making phase separation difficult.
-
Solution: After extraction, wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize residual acids.[23] This should be followed by a wash with brine to help break emulsions and remove excess water before drying the organic phase.[23]
Section 3: Experimental Protocols and Visualizations
Standard Protocol for the Nitration of a Moderately Activated Aromatic Ring (e.g., Toluene)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.
-
Formation of the Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Addition of Substrate: To the cold nitrating mixture, add the activated aromatic substrate (e.g., toluene) dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 50°C.[12]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.[23]
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[23] If the product is an oil or remains in solution, perform a liquid-liquid extraction as described in the troubleshooting section.[23]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing the Nitration Mechanism
Caption: The electrophilic aromatic substitution mechanism for nitration.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common nitration issues.
Section 4: Safety Precautions
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[24]
-
Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling toxic fumes, such as nitrogen dioxide.[24]
-
Temperature Control: The exothermic nature of the reaction can lead to thermal runaway if not properly controlled. Always use an ice bath for cooling, especially during the mixing of acids and the addition of reagents.[24][25]
-
Quenching: Quench the reaction by adding it slowly to a large excess of ice. Never add water to the concentrated acid mixture.
-
Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible.[24] Have appropriate spill containment and neutralization kits available.
By understanding the principles outlined in this guide and adhering to safe laboratory practices, you will be well-equipped to optimize your nitration reactions for activated aromatic rings, leading to higher yields, better selectivity, and safer experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. tutorchase.com [tutorchase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 19. quora.com [quora.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Nitration - Wikipedia [en.wikipedia.org]
- 22. Picric acid - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. m.youtube.com [m.youtube.com]
- 25. icheme.org [icheme.org]
Technical Support Center: Navigating the Challenges of Di-nitration in Functionalized Arenes
Welcome to the technical support center for the di-nitration of functionalized arenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a second nitro group onto an aromatic ring. Di-nitration reactions are notoriously challenging, often plagued by issues of regioselectivity, over-reactivity, or sluggishness. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial challenges encountered during the di-nitration of functionalized arenes.
Q1: I am attempting to di-nitrate an arene with an activating group (e.g., -OH, -OR, -NHR), but I am getting a complex mixture of products and significant tar formation. What is happening?
A1: This is a classic issue of over-nitration and oxidative side-reactions.[1][2] Strongly activating groups, such as hydroxyl or amino functionalities, make the aromatic ring highly electron-rich and thus extremely susceptible to electrophilic attack.[1][3] The introduction of the first nitro group is often not deactivating enough to prevent further, rapid nitration, leading to tri- or even tetra-nitrated products.[1] Additionally, the strong oxidizing nature of many nitrating agents (especially concentrated nitric acid) can lead to the degradation of the starting material and the formation of phenolic and other oxidative by-products, resulting in the observed tar.[2]
To mitigate this, you should consider:
-
Protecting the activating group: For instance, an amino group can be converted to an amide (e.g., acetanilide), which is still an ortho-, para-director but is less activating and more sterically hindered.[4]
-
Using milder nitrating agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider alternatives like acetyl nitrate or dinitrogen pentoxide in an appropriate solvent system.[4][5]
-
Strict temperature control: Perform the reaction at very low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.[6][7]
Q2: My goal is to synthesize a di-nitro compound from an arene with a deactivating group (e.g., -CHO, -COR, -CN), but the reaction is either extremely slow or does not proceed at all. How can I drive the reaction to completion?
A2: Arenes bearing strongly deactivating, meta-directing groups are inherently less reactive towards electrophilic aromatic substitution.[8] The first nitro group, also being strongly deactivating, further reduces the nucleophilicity of the ring, making the introduction of a second nitro group very difficult.[8]
To overcome this challenge, you need to employ more forceful reaction conditions:
-
Increase the temperature: Unlike with activated arenes, you will likely need to heat the reaction, sometimes to temperatures as high as 100 °C or more.[6][8]
-
Use stronger nitrating agents: Fuming nitric acid or a mixture with a higher concentration of sulfuric acid (or even oleum) can be used to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[3][6][9]
-
Increase reaction time: These reactions often require significantly longer reaction times to achieve a reasonable yield.
Q3: I am getting a mixture of di-nitro isomers. How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity in di-nitration is a significant challenge and is governed by a combination of electronic and steric effects.[4][10] The initial functional group on the arene directs the first nitration, and then both the initial group and the newly introduced nitro group direct the second nitration.
Key factors to consider for improving regioselectivity include:
-
Understanding directing effects: An ortho-, para-directing group and a meta-directing nitro group will have competing or reinforcing effects that determine the final isomer distribution.
-
Steric hindrance: Bulky substituents can block access to the ortho positions, favoring para-substitution.[10][11] In some cases, this can be used to your advantage to obtain a single isomer.
-
Kinetic vs. Thermodynamic Control: In some systems, the product distribution can be influenced by temperature and reaction time.[12][13][14][15] Lower temperatures and shorter reaction times tend to favor the kinetically preferred product (the one that forms fastest), while higher temperatures and longer reaction times may allow for equilibration to the more stable, thermodynamically preferred product.[12][13][14][15] However, it's important to note that aromatic nitration is often considered irreversible under standard conditions, making true thermodynamic control difficult to achieve.[12]
Troubleshooting Guide: Specific Scenarios
This section provides detailed troubleshooting for more specific experimental issues.
Scenario 1: Unexpected Meta-Substitution in an Aniline Derivative
-
Problem: You are attempting to di-nitrate a substituted aniline and are observing a significant amount of the meta-substituted product, contrary to the expected ortho-, para-directing effect of the amino group.
-
Probable Cause: The reaction is likely proceeding under strongly acidic conditions. In the presence of a strong acid like sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a powerful deactivating group and a meta-director.[4] The nitration is therefore occurring on the deactivated, protonated form of your starting material.
-
Solution:
-
Protect the Amine: The most common and effective solution is to protect the amino group as an acetanilide. The amide group is still an ortho-, para-director but is less basic and will not be protonated under the reaction conditions.
-
Milder Conditions: If protection is not feasible, using a less acidic nitrating system may help, though this can be challenging.
-
Scenario 2: Low Yield of the Desired 1,2-Dinitro Isomer
-
Problem: Your starting material is an ortho-, para-director, and you are targeting the 1,2-dinitro product, but the yield is consistently low, with the 1,4-dinitro isomer being the major product.
-
Probable Cause: This is a classic case of steric hindrance. The initial substituent and the first nitro group in the ortho position create a sterically crowded environment, making the attack at the adjacent position (to form the 1,2-dinitro product) less favorable than at the less hindered para position.
-
Solution:
-
Modify the Directing Group: If possible, using a less sterically demanding directing group can increase the yield of the ortho-substituted product.
-
Change the Nitrating Agent: Some nitrating agents have different steric requirements. Experimenting with different reagents might alter the ortho/para ratio.
-
Kinetic Control: As steric hindrance raises the activation energy for ortho attack, exploring low-temperature conditions might slightly favor the less hindered para-product even more. Conversely, in some rare cases, a specific solvent or additive might selectively stabilize the transition state leading to the ortho product.
-
Experimental Protocols & Data
Table 1: Common Nitrating Systems and Their Characteristics
| Nitrating System | Composition | Reactivity | Typical Applications | Key Considerations |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Very High | General purpose, especially for deactivated arenes.[3] | Highly corrosive and exothermic.[16][17] Can lead to over-nitration and oxidation of activated arenes.[1][2] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | High | Nitration of sensitive or activated arenes. | Less acidic than mixed acid, reducing side reactions with acid-sensitive groups. |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ in an inert solvent (e.g., CH₂Cl₂) | High | Mild nitration of a wide range of substrates.[5] | Can be a powerful oxidant. |
| Nitrate Salt / Acid | e.g., KNO₃ / H₂SO₄ | Moderate to High | Alternative to using nitric acid directly.[6] | Can be heterogeneous, potentially leading to inconsistent results.[6] |
Protocol: General Procedure for the Di-nitration of a Deactivated Arene
Safety First: Nitration reactions are highly exothermic and produce toxic gases.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[16][17] Have an emergency plan and spill kits readily available.[16]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add the deactivated arene to the cold sulfuric acid with stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the arene in sulfuric acid, ensuring the temperature does not exceed the desired setpoint (e.g., 10-20 °C for the first nitration, may require heating for the second).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[18] The di-nitrated product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[18]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure di-nitrated arene.
Visualizing Reaction Control
The regioselectivity of di-nitration is a complex interplay of the directing effects of the substituents already present on the aromatic ring. The following diagrams illustrate these concepts.
Caption: Directing effects in di-nitration.
Caption: Troubleshooting low di-nitration yields.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. EP0436443B1 - Nitration process - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted 1,3-Dimethoxybenzene
Welcome to the technical support guide for handling 1,3-dimethoxybenzene (DMB) in reaction mixtures. As a Senior Application Scientist, I understand that while DMB is a versatile and highly useful reagent in organic synthesis, its removal can often be a purification challenge.[1][2] This guide is structured to provide you with a logical framework for troubleshooting and selecting the most effective purification strategy based on the specific properties of your reaction and desired product.
Section 1: Initial Assessment: Characterizing Your Separation Challenge
Before selecting a purification method, a clear understanding of your reaction mixture is critical. The efficiency of any separation technique hinges on exploiting the differences in physical and chemical properties between your target compound and the unreacted 1,3-dimethoxybenzene.
Q1: What are the key physical properties of my desired product versus 1,3-dimethoxybenzene?
This is the most crucial question. You must compare your product's properties to those of DMB to identify the best separation handle.
Table 1: Key Physical Properties of 1,3-Dimethoxybenzene (DMB)
| Property | Value | Significance for Purification |
|---|---|---|
| Appearance | Colorless liquid[3] | Will not be removed by simple filtration if the product is a precipitate. |
| Molecular Weight | 138.16 g/mol [3][4] | |
| Boiling Point | 217.5 °C (at 760 mmHg)[4]; 85-87 °C (at 7 mmHg)[5] | High boiling point makes it separable from volatile products via distillation. Vacuum distillation is effective for heat-sensitive compounds. |
| Solubility | Limited in water[3][6]; Soluble in ether, ethanol, acetone, toluene[5][6] | Its poor water solubility is the basis for removal via aqueous workup if the product is water-soluble or can be made so. |
| Density | ~1.055 g/mL at 25 °C[5] | Slightly denser than water, which affects layer separation during extraction. |
| Polarity (LogP) | ~2.21[3] | Indicates a moderately nonpolar character, which is key for chromatographic separations. |
Q2: What is the stability of my target compound?
Consider if your compound is sensitive to heat, acid, or base. A thermally labile compound, for instance, rules out high-temperature distillation at atmospheric pressure, pointing towards vacuum distillation or chromatography instead.
Q3: What is the scale of the reaction?
The scale will influence the practicality of the chosen method. Column chromatography is excellent for milligram-to-gram scale purifications but can be cumbersome and expensive for multi-kilogram scales, where distillation or crystallization might be more appropriate.
Workflow for Method Selection
The following diagram provides a decision-making framework to guide you toward the most promising purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 5. 1,3-Dimethoxybenzene | 151-10-0 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
kinetic vs. thermodynamic control in the nitration of 1,3-dimethoxybenzene
A Guide to Navigating Kinetic vs. Thermodynamic Control
Welcome to the technical support center for the nitration of 1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuanced regioselectivity of this electrophilic aromatic substitution. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of 1,3-dimethoxybenzene yield different dinitro isomers under different conditions?
A1: The product distribution in the dinitration of 1,3-dimethoxybenzene is a classic example of kinetic versus thermodynamic control.[1] The two methoxy groups are strongly activating and ortho-, para-directing. The initial mononitration overwhelmingly favors substitution at the 4-position due to the combined directing effects of both methoxy groups and minimal steric hindrance. The subsequent second nitration can occur at two primary positions, leading to either 1,3-dimethoxy-2,4-dinitrobenzene (the kinetic product) or 1,3-dimethoxy-4,6-dinitrobenzene (the thermodynamic product).
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control.[2] The formation of the 2,4-dinitro isomer is faster because the carbocation intermediate (Wheland intermediate) is more stabilized by the adjacent methoxy group. This pathway has a lower activation energy.[3][4]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable product.[2] The 4,6-dinitro isomer is the thermodynamically more stable product due to reduced steric repulsion between the nitro groups and the methoxy groups.[2]
Q2: I am consistently isolating the 2,4-dinitro isomer when I am targeting the 4,6-dinitro isomer. What am I doing wrong?
A2: This is a common issue and it almost certainly points to your reaction conditions being under kinetic control. To favor the thermodynamic product (4,6-dinitro isomer), you must ensure your reaction conditions allow for the reversal of the kinetically favored pathway. This means operating at a higher temperature for a longer duration. The elevated temperature provides the necessary energy to overcome the activation barrier for the reverse reaction of the 2,4-dinitro isomer formation, allowing the system to equilibrate to the more stable 4,6-dinitro isomer.
Q3: What is the role of sulfuric acid in this reaction? Can I use nitric acid alone?
A3: Concentrated sulfuric acid is crucial as it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[5][6] Nitric acid alone is generally not a strong enough electrophile to nitrate the aromatic ring efficiently. The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion. This mixed acid (sulfuric and nitric acid) is the standard reagent for most aromatic nitrations.[7]
Q4: I am observing significant charring and dark-colored byproducts in my reaction. What could be the cause?
A4: Charring and the formation of dark byproducts often indicate oxidation of the highly activated 1,3-dimethoxybenzene ring.[8][9] This can be caused by several factors:
-
Excessive Temperature: Running the reaction at too high a temperature can lead to uncontrolled oxidation.
-
High Concentration of Nitrating Agent: Using too much fuming nitric acid or oleum can promote side reactions.
-
Slow or Inefficient Stirring: Poor mixing can lead to localized "hot spots" where the temperature and concentration of the nitrating agent are too high.
To mitigate this, ensure your reaction is well-stirred and the temperature is carefully controlled, especially during the addition of the nitrating mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of the wrong isomer | Reaction conditions are favoring the kinetic product (2,4-dinitro) instead of the thermodynamic product (4,6-dinitro), or vice-versa. | Carefully review and adjust the reaction temperature and time as per the protocols for the desired isomer. Lower temperatures and shorter times favor the kinetic product, while higher temperatures and longer times favor the thermodynamic product.[2] |
| Low Yield | Incomplete reaction, side reactions (oxidation), or loss of product during workup. | Ensure dropwise addition of the nitrating agent at a low temperature to control the exotherm.[10] Check the stoichiometry of your reagents. For workup, ensure the product fully precipitates before filtration. |
| Dark-colored or tarry product | Oxidation of the starting material or product.[8] | Maintain strict temperature control. Use a less aggressive nitrating agent if possible. Ensure efficient stirring. |
| Product is difficult to purify | Presence of multiple isomers and byproducts. | Recrystallization is the most common purification method.[7] A suitable solvent system (e.g., ethanol) should be chosen to selectively crystallize the desired isomer. |
Reaction Pathways and Control
The nitration of 1,3-dimethoxybenzene proceeds through distinct pathways depending on the reaction conditions. The following diagram illustrates the relationship between the starting material, intermediates, and the kinetic and thermodynamic products.
Caption: Reaction pathways for the dinitration of 1,3-dimethoxybenzene.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethoxy-2,4-dinitrobenzene (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled product.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, dissolve 5.0 g of 1,3-dimethoxybenzene in 10 mL of glacial acetic acid.
-
Add the 1,3-dimethoxybenzene solution dropwise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-dimethoxy-2,4-dinitrobenzene.
Protocol 2: Synthesis of 1,3-Dimethoxy-4,6-dinitrobenzene (Thermodynamic Control)
This protocol utilizes higher temperatures to favor the formation of the thermodynamically more stable product.
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 8 mL of fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
Slowly add 5.0 g of 1,3-dimethoxybenzene to the nitrating mixture.
-
After the initial exothermic reaction subsides, slowly warm the reaction mixture to 80-90°C and maintain this temperature for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 150 g of crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 1,3-dimethoxy-4,6-dinitrobenzene.
Data Summary
| Parameter | Kinetic Control | Thermodynamic Control |
| Major Product | 1,3-Dimethoxy-2,4-dinitrobenzene[11] | 1,3-Dimethoxy-4,6-dinitrobenzene |
| Reaction Temperature | 0-5°C[10] | 80-90°C |
| Reaction Time | ~1 hour | ~2 hours |
| Key Factor | Rate of formation[1] | Product stability[1] |
References
- 1. jackwestin.com [jackwestin.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. alevelh2chemistry.com [alevelh2chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 2,4-Dinitro-1,3-dimethoxybenzene | C8H8N2O6 | CID 19850519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dimethoxybenzene and 1,3,5-Trimethoxybenzene in Electrophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development and organic synthesis, a nuanced understanding of substrate reactivity is paramount for efficient and predictable molecular construction. This guide provides an in-depth comparative analysis of the reactivity of two highly activated aromatic compounds: 1,3-dimethoxybenzene and 1,3,5-trimethoxybenzene. By examining their behavior in key electrophilic aromatic substitution (EAS) reactions, supported by experimental data, we aim to elucidate the subtle yet significant differences that govern their synthetic utility.
Theoretical Framework: The Decisive Influence of Methoxy Groups
The reactivity of benzene derivatives in electrophilic aromatic substitution is fundamentally dictated by the electronic effects of their substituents. The methoxy group (-OCH₃) is a potent activating group, exerting a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The dominance of the resonance effect leads to a net increase in electron density within the aromatic ring, rendering it more nucleophilic and thus more susceptible to attack by electrophiles.
In both 1,3-dimethoxybenzene and 1,3,5-trimethoxybenzene, the methoxy groups are positioned to synergistically activate the ring. However, the degree and nature of this activation differ significantly.
-
1,3,5-Trimethoxybenzene: The symmetrical arrangement of three methoxy groups leads to a profound and uniform increase in electron density at the ortho and para positions (carbons 2, 4, and 6). This symmetrical activation makes all three unsubstituted positions electronically equivalent and exceptionally nucleophilic, positioning 1,3,5-trimethoxybenzene as one of the most reactive benzene derivatives in EAS reactions.
-
1,3-Dimethoxybenzene: The two methoxy groups strongly activate the positions ortho and para to them. Specifically, the C4 and C6 positions are ortho to one methoxy group and para to the other, resulting in significant activation. The C2 position is ortho to both methoxy groups; however, steric hindrance from the flanking methoxy groups can diminish its reactivity towards bulky electrophiles. The C5 position, being meta to both groups, is the least activated site on the ring.
This differential activation pattern is not merely theoretical; it has profound consequences for reaction rates and regioselectivity, as we will explore with experimental data.
Quantitative Comparison of Reactivity
Direct kinetic studies provide the most definitive measure of reactivity. An investigation into a Friedel-Crafts-type reaction involving the generation of 1-imidocarbenium cations and their subsequent reaction with anisole, 1,3-dimethoxybenzene, and 1,3,5-trimethoxybenzene offers valuable quantitative insight. While the initial rate-determining step involved the formation of the electrophile, the subsequent trapping of this electrophile by the aromatic nucleophiles revealed their relative reactivities.
| Aromatic Substrate | Reaction Temperature (°C) | First-Order Rate Constant (s⁻¹) |
| Anisole | 100 | 0.80 x 10⁻⁴ |
| 1,3-Dimethoxybenzene | 100 | 1.08 x 10⁻⁴ |
| 1,3,5-Trimethoxybenzene | 100 | 1.19 x 10⁻⁴ |
| Anisole | 120 | 7.50 x 10⁻⁴ |
| 1,3-Dimethoxybenzene | 120 | 6.86 x 10⁻⁴ |
| 1,3,5-Trimethoxybenzene | 120 | 1.03 x 10⁻³ |
Data sourced from --INVALID-LINK--.[1]
These results, while showing similar rates for the overall reaction due to the rate-determining formation of the electrophile, are indicative of the high reactivity of both 1,3-dimethoxybenzene and 1,3,5-trimethoxybenzene in trapping the reactive intermediate.[1] A competitive experiment involving an equimolar mixture of 1,3-dimethoxybenzene and anisole demonstrated that the former is significantly more reactive, with the reaction yielding exclusively the products of substitution on 1,3-dimethoxybenzene.[1] This aligns with the known higher activating power of two methoxy groups compared to one. The even greater reactivity of 1,3,5-trimethoxybenzene is a direct consequence of the additive activating effect of the third methoxy group.
Regioselectivity in Electrophilic Aromatic Substitution: A Tale of Two Substrates
The directing effects of the methoxy groups and considerations of steric hindrance lead to distinct regiochemical outcomes for the two compounds.
Nitration
In the nitration of 1,3-dimethoxybenzene , the major product is typically 1,3-dimethoxy-4-nitrobenzene, with a smaller amount of the 1,3-dimethoxy-2-nitrobenzene isomer. The reaction with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane yields approximately 80% of the 4-nitro product and 15% of the 2-nitro product.[2] The preference for the 4-position can be attributed to a combination of strong electronic activation and lower steric hindrance compared to the doubly flanked 2-position.
For 1,3,5-trimethoxybenzene , nitration can be more complex due to its extreme reactivity, which can lead to oxidation and the formation of byproducts.[3] However, under controlled conditions, nitration can lead to the formation of 1,3,5-trimethoxy-2-nitrobenzene. More vigorous conditions can yield the trinitro derivative, 1,3,5-trimethoxy-2,4,6-trinitrobenzene.[3][4]
Friedel-Crafts Acylation
The Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride and aluminum chloride predominantly yields 2,4-dimethoxyacetophenone. This outcome further underscores the preference for substitution at the less sterically hindered and highly activated 4-position.
In contrast, the high reactivity of 1,3,5-trimethoxybenzene makes it an excellent substrate for Friedel-Crafts reactions. For instance, its alkylation with trans-β-nitrostyrenes proceeds to give the monoalkylated product in high yield.[5]
Experimental Protocols: Vilsmeier-Haack Formylation
To provide a practical context for the discussed reactivity, we present a detailed, side-by-side protocol for the Vilsmeier-Haack formylation, a reaction amenable to both substrates.
Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene
Objective: To synthesize 2,4-dimethoxybenzaldehyde.
Methodology:
-
To a solution of 1,3-dimethoxybenzene (1.0 eq) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-dimethoxybenzaldehyde.
Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene
Objective: To synthesize 2,4,6-trimethoxybenzaldehyde.
Methodology:
-
In a flask maintained under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in DMF.
-
Cool the solution to 0 °C and slowly add POCl₃ (1.2 eq) dropwise.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Collect the precipitated product by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.
Mechanistic Insights and Visualizations
The enhanced reactivity of 1,3,5-trimethoxybenzene and the regioselectivity observed in 1,3-dimethoxybenzene can be rationalized by examining the stability of the Wheland intermediates (σ-complexes) formed during electrophilic attack.
General Mechanism of Electrophilic Aromatic Substitution
Caption: General two-step mechanism of electrophilic aromatic substitution.
Regioselectivity in the Nitration of 1,3-Dimethoxybenzene
Caption: Intermediates in the nitration of 1,3-dimethoxybenzene.
Conclusion
References
A Comparative Guide to Modern Synthetic Routes for Substituted Nitrobenzenes
Substituted nitrobenzenes are fundamental building blocks in modern chemistry, serving as critical precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The nitro group's powerful electron-withdrawing nature and its facile reduction to an amino group make it an invaluable functional handle for synthetic chemists. However, the classical method of electrophilic aromatic substitution using a mixture of nitric and sulfuric acids, while foundational, is beset by challenges including harsh reaction conditions, poor regioselectivity, and significant safety concerns.[1][2][3]
This guide provides an in-depth comparison of contemporary alternative methods for the synthesis of substituted nitrobenzenes. We will move beyond the textbook mixed-acid nitration to explore methodologies that offer superior control over regioselectivity, enhanced functional group tolerance, and improved safety profiles. For each method, we will dissect the underlying mechanism, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy.
Transition-Metal-Catalyzed C-H Nitration: A Paradigm of Precision
Direct C-H functionalization has emerged as one of the most efficient and atom-economical strategies in organic synthesis.[4] Transition-metal-catalyzed C-H nitration, in particular, offers a powerful solution to the regioselectivity problems inherent in classical methods.[5] By employing a directing group, these methods can selectively install a nitro group at positions that are otherwise difficult to access, such as the ortho or meta positions.
Mechanism of Action: Directing Group-Assisted C-H Activation
The key to this methodology lies in the use of a coordinating ligand or "directing group" on the aromatic substrate. This group chelates to a transition metal catalyst (e.g., Ruthenium, Palladium), bringing the metal center into close proximity to a specific C-H bond.[5] This facilitates an ortho-metalation event, forming a metallacyclic intermediate. The subsequent nitration step, often involving an oxidant and a nitro source like silver nitrite (AgNO₂) or copper nitrate (Cu(NO₃)₂), proceeds with high regioselectivity.[4][6] For instance, ruthenium catalysts have been brilliantly exploited for exclusive meta-selective nitration by forming a key ortho-metalated intermediate that directs the subsequent electrophilic substitution to the meta position.[4][6][7]
Experimental Workflow: Ruthenium-Catalyzed meta-Nitration
The following diagram illustrates a general workflow for a directing group-assisted C-H nitration reaction.
Caption: General workflow for Ru-catalyzed meta-C-H nitration.
Protocol: Ruthenium-Catalyzed meta-Selective C-H Nitration of a 2-phenylthiazole derivative
This protocol is adapted from a demonstrated Ru-catalyzed meta-nitration.[4]
Materials:
-
2-Phenylthiazole substrate (1.0 equiv)
-
Ru₃(CO)₁₂ (5 mol%)
-
HPcy₃⁺·BF₄⁻ (tricyclohexylphosphine tetrafluoroborate, 30 mol%)
-
AgNO₂ (2.0 equiv)
-
Pivalic acid (30 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To an oven-dried reaction tube, add the 2-phenylthiazole substrate, Ru₃(CO)₁₂, HPcy₃⁺·BF₄⁻, AgNO₂, and pivalic acid.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DCE via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired meta-nitrated product.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While not a direct method for nitrating an unfunctionalized arene, Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for synthesizing highly functionalized nitrobenzenes by displacing a leaving group. The reaction is contingent on the aromatic ring being sufficiently electron-poor, a condition that is exceptionally well met by the presence of one or more nitro groups.[8][9]
Mechanism of Action: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][10] The stability of this complex is the key to the reaction's success and is greatly enhanced by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they can delocalize the negative charge.[9][11] In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.[9]
Caption: The Addition-Elimination mechanism of SNAr.
Protocol: Synthesis of N-benzyl-2,4-dinitroaniline via SNAr
This protocol demonstrates a classic SNAr reaction where the two nitro groups strongly activate the chlorine for displacement.[12]
Materials:
-
1-chloro-2,4-dinitrobenzene (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Ethanol
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzylamine to the solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Further cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to yield pure N-benzyl-2,4-dinitroaniline.
Sandmeyer Reaction: Regiocontrol from Anilines
The Sandmeyer reaction provides an indirect yet highly regioselective route to substituted nitrobenzenes.[13] The strategy involves the diazotization of a pre-existing aniline, whose position on the ring dictates the final location of the nitro group. This method is particularly valuable when the desired isomer is not accessible through direct nitration. While classically used for introducing halides and cyano groups, a variation allows for the introduction of a nitro group.[14][15]
Mechanism of Action: From Amine to Nitro
The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[15][16] The resulting diazonium salt (Ar-N₂⁺) is an excellent leaving group (N₂ gas). The subsequent substitution is a copper-catalyzed radical-nucleophilic aromatic substitution (SRNAr) process.[13] For nitration, the diazonium salt is treated with sodium nitrite in the presence of a copper catalyst.
Caption: Synthetic sequence of the Sandmeyer reaction for nitration.
Protocol: Synthesis of p-Chloronitrobenzene from p-Chloroaniline
This protocol outlines the general steps for a Sandmeyer-type nitration.
Materials:
-
p-Chloroaniline (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Nitrite (NaNO₂) solution with Copper(I) oxide (catalyst)
-
Ice
Procedure:
-
Diazotization: Dissolve p-chloroaniline in concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[16]
-
Substitution: In a separate flask, prepare a solution of NaNO₂ and a catalytic amount of a copper salt (e.g., Cu₂O). Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper/nitrite solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with dilute NaOH to remove any phenolic byproducts, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Analysis
| Method | Key Advantage(s) | Limitation(s) | Typical Conditions | Regioselectivity |
| Classical Nitration | Inexpensive, simple reagents | Harsh acidic conditions, poor regioselectivity, safety hazards, limited functional group tolerance.[1][2] | Conc. HNO₃/H₂SO₄, 0-100 °C | Governed by existing substituents (ortho/para vs. meta). Often gives mixtures.[12] |
| C-H Nitration | High regioselectivity (ortho/meta), excellent functional group tolerance, atom economical.[4][5] | Requires a directing group, expensive metal catalysts, sometimes high temperatures. | Transition metal catalyst (Ru, Pd), oxidant, nitro source, 100-140 °C.[4] | Determined by the directing group, can be exclusive.[6][7] |
| SNAr | Mild conditions, predictable regioselectivity. | Requires a suitable leaving group and a strongly activated (electron-poor) ring. Not a primary nitration method. | Nucleophile, polar solvent, RT to reflux. | Position of substitution is fixed by the leaving group.[11] |
| Sandmeyer Reaction | Excellent and predictable regioselectivity based on starting aniline. | Multi-step process, diazonium salts can be unstable.[16] | Diazotization at 0-5 °C, followed by Cu-catalyzed substitution. | Position of nitro group is determined by the amine position in the starting material. |
Conclusion
For the modern synthetic chemist, moving beyond classical mixed-acid nitration opens up a world of precision and control. Transition-metal-catalyzed C-H nitration represents the state-of-the-art for introducing nitro groups with high regioselectivity onto complex molecules, albeit at the cost of catalyst and substrate pre-functionalization. The Sandmeyer reaction remains an invaluable and robust tool for achieving specific isomers when the corresponding aniline is readily available. Finally, while not a direct nitration method, a thorough understanding of the SNAr reaction is essential for any researcher working with nitroaromatic compounds, as it provides a powerful method for further elaboration. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired level of control over the synthetic outcome.
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Meta-Selective CAr-H Nitration of Arenes through a Ru3(CO)12-Catalyzed Ortho-Metalation Strategy. | Semantic Scholar [semanticscholar.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
Definitive Structural Validation of 1,3-Dimethoxy-2-nitrobenzene: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research.[1][2][3] The precise arrangement of atoms dictates a compound's reactivity, biological activity, and physical properties. This guide provides an in-depth analysis of the structural validation of 1,3-Dimethoxy-2-nitrobenzene, a key intermediate in various synthetic pathways. We will explore the "gold standard" method of single-crystal X-ray crystallography and objectively compare its performance against other common spectroscopic techniques, providing the supporting experimental data and rationale essential for researchers, scientists, and drug development professionals.[2][4][5]
Introduction: The Imperative of Isomeric Purity
This compound (C₈H₉NO₄) is an aromatic compound whose utility is intrinsically linked to its specific isomeric form.[6][7] The relative positions of the two methoxy groups and the nitro group on the benzene ring are critical. Alternative isomers, such as 2,4-dimethoxy-1-nitrobenzene or 1,3-dimethoxy-5-nitrobenzene, would exhibit vastly different chemical and pharmacological profiles. Therefore, a robust and irrefutable method of structural confirmation is not merely academic—it is a prerequisite for any further research or application. While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and detailed picture.[1][2][8][9]
Synthesis and Crystallization: The Gateway to Definitive Analysis
The journey to structural validation begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the nitration of 1,3-dimethoxybenzene.
-
Reaction Setup: In a flask cooled in an ice bath, slowly add 1,3-dimethoxybenzene to a stirred mixture of concentrated nitric acid and sulfuric acid. The nitrating mixture must be added dropwise to control the exothermic reaction and prevent over-nitration.
-
Reaction Execution: Maintain the temperature below 10°C throughout the addition. After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield the target compound.
Experimental Protocol: Single Crystal Growth
The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal.[8] For this compound, a slow evaporation technique is effective.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a moderately polar solvent, such as ethyl acetate, at room temperature to create a saturated solution.
-
Slow Evaporation: Transfer the solution to a clean vial and cover it with parafilm. Pierce a few small holes in the parafilm to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, promoting the formation of large, well-ordered single crystals suitable for diffraction. The choice of slow evaporation is causal; it minimizes the rapid precipitation that leads to polycrystalline or amorphous solids, instead favoring the methodical assembly of molecules into a single, ordered lattice.[1]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands as the definitive method for molecular structure determination because it provides a precise three-dimensional map of atomic positions in space.[1][3][8][9]
Experimental Workflow: From Crystal to Structure
Caption: Workflow for structural validation by SC-XRD.
Methodology:
-
Crystal Mounting: A suitable single crystal (typically 30-300 microns in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in an X-ray diffractometer. As it is rotated, it is irradiated with a monochromatic X-ray beam, producing a diffraction pattern of spots (reflections).[8][10] The intensities and positions of these reflections are recorded by a detector.
-
Structure Solution and Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map from the diffraction data.[4] An atomic model is built into this map and then refined. This iterative process adjusts atomic positions and thermal parameters to best fit the experimental data, minimizing the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|).[10][11]
Data Interpretation: Key Quality Indicators
The reliability of a crystal structure is assessed by several parameters, most notably the R-factor (or residual factor).[11][12]
-
R-factor (R1): This value measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[11] A lower R-factor indicates a better fit. For small molecules, a final R1 value below 0.05 (5%) is considered excellent.[11][13][14]
-
Goodness-of-Fit (GOF): This should be close to 1.0 for a good model.
Results for this compound
The data presented below is a representative example of what would be obtained from a successful SC-XRD experiment.
| Parameter | Value | Significance |
| Formula | C₈H₉NO₄ | Confirms elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Unit Cell (Å, °) | a=8.5, b=10.2, c=9.8, β=105° | Dimensions of the repeating unit of the crystal. |
| Resolution (Å) | 0.75 | High resolution allows for precise atom location. |
| R1 (final) | 0.042 (4.2%) | Excellent agreement between model and data.[11][14] |
| wR2 (final) | 0.115 (11.5%) | Weighted R-factor, also indicates a good fit. |
| GOF | 1.03 | Indicates a high-quality refinement. |
The solved structure unequivocally confirms the 1,3-dimethoxy-2-nitro substitution pattern. Crucially, it also reveals the torsion angles, showing that the nitro group is twisted out of the plane of the benzene ring due to steric hindrance from the adjacent methoxy groups. This is a level of detail unattainable by other methods.
Comparative Analysis: Alternative & Complementary Techniques
While SC-XRD is definitive, other techniques provide valuable, albeit incomplete, structural information.[15][16] A multi-technique approach is standard practice in structure elucidation.[17]
Caption: Comparison of information from different analytical methods.
Mass Spectrometry (MS)
-
What it tells us: MS provides the molecular weight of the compound with high accuracy.[17] For this compound, the molecular ion peak would appear at an m/z of 183.05, confirming the molecular formula C₈H₉NO₄.[6]
-
Limitations: MS cannot distinguish between isomers. All dimethoxy-nitrobenzene isomers have the exact same molecular weight and formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
What it tells us: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.[15][17] For the target molecule, ¹H NMR would show distinct signals for the two methoxy groups and the three aromatic protons, with coupling patterns that suggest their relative positions.
-
Limitations: While powerful, NMR alone can sometimes be ambiguous for definitively assigning the structure of a substituted benzene ring without complex 2D experiments (like NOESY). An incorrect isomer might be proposed that is still consistent with the basic ¹H and ¹³C data. It provides relative, not absolute, spatial arrangement.
Infrared (IR) Spectroscopy
-
What it tells us: IR spectroscopy is excellent for identifying the presence of specific functional groups. Strong absorption bands would be observed corresponding to the N-O stretching of the nitro group (~1525 and 1345 cm⁻¹) and C-O stretching of the methoxy groups (~1260 cm⁻¹).
-
Limitations: IR confirms which functional groups are present but gives no information on how they are connected within the molecule.
| Technique | Information Provided | Ability to Differentiate Isomers |
| Mass Spectrometry | Molecular Formula (C₈H₉NO₄) | No |
| IR Spectroscopy | Functional Groups (-NO₂, -OCH₃, Aromatic C-H) | No |
| NMR Spectroscopy | Atom Connectivity & Chemical Environment | Possible, but can be ambiguous |
| SC-X-ray Crystallography | Definitive 3D Atomic Arrangement, Bond Lengths/Angles | Yes, Unambiguous |
Conclusion: The Unsurpassed Precision of X-ray Crystallography
While a combination of spectroscopic methods like MS, IR, and NMR can build a strong hypothesis for the structure of this compound, each method carries inherent limitations and potential for ambiguity.[16] They describe the molecule in terms of fragments and connectivity.
Single-crystal X-ray crystallography, by contrast, provides the ultimate, irrefutable proof of structure.[2][9] It delivers an exact, high-resolution, three-dimensional model of the molecule as it exists in the solid state, including precise bond lengths, bond angles, and conformational details that other techniques cannot resolve. For researchers in drug discovery and chemical synthesis, where absolute certainty of structure is paramount, SC-XRD is not just a superior alternative—it is the essential and authoritative final word.[4][18][19][20]
References
- 1. rigaku.com [rigaku.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excillum.com [excillum.com]
- 4. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. This compound | C8H9NO4 | CID 324784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 6665-97-0: this compound | CymitQuimica [cymitquimica.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pulstec.net [pulstec.net]
- 10. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 11. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. sydney.edu.au [sydney.edu.au]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Studies on the Toxicity of Nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of nitrobenzene derivatives. As a senior application scientist, this document is structured to offer not just a review of existing models, but a practical guide to understanding the nuances of model selection, the rationale behind experimental design, and the application of these models in a regulatory and research context.
The Imperative for Predictive Toxicology of Nitrobenzene Derivatives
Nitrobenzene and its derivatives are a class of chemicals with widespread industrial applications, from the synthesis of aniline and other organic compounds to their use in pesticides and pharmaceuticals.[1][2] However, their prevalence has led to significant environmental contamination and concerns about their potential toxicity to humans and ecosystems.[2] The primary mechanism of toxicity for many nitroaromatic compounds is associated with their electrophilic nature, allowing them to react with biological nucleophiles, and their hydrophobicity, which governs their ability to cross biological membranes.[1]
Traditional toxicological testing is often time-consuming, expensive, and raises ethical concerns regarding animal welfare.[1] QSAR modeling presents a powerful alternative, offering a scientifically robust and cost-effective means of predicting the toxicity of new or untested nitrobenzene derivatives, thereby aiding in risk assessment and the design of safer chemicals.[3][4]
Deconstructing QSAR: A Workflow for Robust Toxicity Prediction
The development of a reliable QSAR model is a multi-step process that requires careful consideration of data quality, descriptor selection, statistical modeling, and rigorous validation. The following workflow, aligned with the principles established by the Organisation for Economic Co-operation and Development (OECD), ensures the scientific validity and regulatory acceptance of QSAR models.[5][6]
References
- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An ensemble model of QSAR tools for regulatory risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. one.oecd.org [one.oecd.org]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Mononitrated 1,3-Dimethoxybenzene
Introduction: The Imperative of Isomeric Purity in Chemical Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the precise control and characterization of molecular structure are not merely academic exercises; they are cornerstones of safety, efficacy, and regulatory compliance. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit profoundly different biological, chemical, and physical properties.[1][2] The seemingly subtle distinction between constitutional isomers can lead to dramatic variations in pharmacological activity, toxicity, and metabolic pathways.[1][3][4] Therefore, the ability to accurately separate and quantify isomeric mixtures is a critical capability in any research and development pipeline.
This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of mononitrated 1,3-dimethoxybenzene, a common intermediate in organic synthesis. We will move beyond simple protocol recitation to explore the underlying principles and causal logic that inform the selection of an analytical technique, empowering researchers to make strategic decisions tailored to their specific objectives, whether for routine quality control, reaction optimization, or rigorous structural elucidation.
Theoretical Framework: The Regioselectivity of 1,3-Dimethoxybenzene Nitration
The synthesis of mononitrated 1,3-dimethoxybenzene via electrophilic aromatic substitution is a classic example of how substituent groups direct the regiochemical outcome of a reaction. The two methoxy (-OCH₃) groups on the benzene ring are potent activating, ortho, para-directing groups. Their electronic influence dictates the positions at which the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack.
-
Activating Effects: The oxygen atoms of the methoxy groups donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the σ-complex or Wheland intermediate) formed during the reaction.[5]
-
Directing Effects: This electron donation is most pronounced at the positions ortho and para to the methoxy groups.
-
The C1-methoxy group directs to the C2, C4, and C6 positions.
-
The C3-methoxy group directs to the C2, C4, and C6 positions.
-
-
Predicted Isomers: The positions C2, C4, and C6 are all doubly activated. Due to the molecule's symmetry, the C4 and C6 positions are equivalent. Therefore, the electrophilic nitration of 1,3-dimethoxybenzene is expected to yield primarily two constitutional isomers:
-
1,3-Dimethoxy-2-nitrobenzene (Nitration at the C2 position)
-
1,3-Dimethoxy-4-nitrobenzene (Nitration at the C4/C6 position)
-
A third isomer, 1,3-Dimethoxy-5-nitrobenzene , is sterically hindered and electronically less favored, and is thus expected to be a minor product, if formed at all. The precise ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used.[6]
Caption: Predicted major isomers from the mononitration of 1,3-dimethoxybenzene.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical decision dictated by the specific requirements of the analysis, including required sensitivity, resolution, sample throughput, and whether the goal is purely quantitative or also requires structural confirmation. We will compare three gold-standard techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility & column interaction in the gas phase. | Separation by partitioning between liquid mobile and solid stationary phases. | Quantitation by measuring nuclear magnetic resonance signals relative to a certified internal standard. |
| Resolution | Excellent for separating volatile constitutional isomers, especially with capillary columns.[7] | Very good; resolution depends heavily on column chemistry and mobile phase optimization. | No physical separation; resolution is spectroscopic. Overlapping peaks can complicate analysis. |
| Sensitivity (LOD/LOQ) | High to very high, especially with an Electron Capture Detector (ECD) for nitro groups.[8] | Good to high, depending on the UV absorptivity of the analytes. | Relatively low; best suited for major components and purity assessment >1%. |
| Analysis Time | Fast; typically 10-30 minutes per sample. | Moderate; typically 15-45 minutes per sample. | Fast per sample (~5-10 min), but requires precise sample preparation. |
| Structural Info | Limited, unless coupled with Mass Spectrometry (GC-MS). | Limited, unless coupled with Mass Spectrometry (HPLC-MS) or a Diode Array Detector (DAD). | Excellent; provides definitive structural confirmation of isomers.[9] |
| Quantitation | Requires individual isomer standards for accurate response factor calibration. | Requires individual isomer standards for accurate response factor calibration. | Can provide accurate quantification of all isomers using a single internal standard without needing isolated isomer standards.[10] |
| Sample Requirements | Must be volatile and thermally stable. | Soluble in the mobile phase. | Soluble in a deuterated solvent; requires a higher concentration of analyte. |
Detailed Experimental Protocols & Method Causality
The following protocols are designed as robust starting points. As a self-validating system, each protocol includes steps for system suitability and calibration to ensure the trustworthiness of the generated data.
Gas Chromatography (GC-FID/ECD)
Rationale: GC is an excellent choice for this analysis due to the high volatility and thermal stability of the nitrated dimethoxybenzene isomers. Its high resolving power is ideal for separating compounds with very similar structures.[11][12] An Electron Capture Detector (ECD) provides exceptional sensitivity for the electronegative nitro group, making it ideal for trace-level impurity analysis.[8]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like ethyl acetate or dichloromethane.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
Causality: Dilution ensures the concentration is within the linear range of the detector. Filtering removes particulates that could block the injector or column.
-
-
Instrumentation & Conditions:
-
System: Gas chromatograph equipped with a split/splitless injector and an FID or ECD.
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Causality: A mid-polarity phase provides selective interactions with the polar nitro and methoxy groups, enhancing separation beyond simple boiling point differences.[7]
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Causality: The temperature ramp ensures that the less volatile isomers elute as sharp peaks while providing adequate separation from the more volatile ones.
-
Detector (FID): 280 °C.
-
Detector (ECD): 300 °C, Nitrogen makeup gas.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.
-
-
Calibration & Quantitation:
-
Prepare a series of calibration standards for each known isomer (if available).
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Calculate the relative percentage of each isomer in the sample using the area percent method, correcting for response factors determined from the calibration.
-
High-Performance Liquid Chromatography (HPLC-DAD)
Rationale: HPLC is a highly versatile and robust technique, particularly useful if the sample contains non-volatile impurities or if thermal degradation is a concern. A Diode Array Detector (DAD) provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment.[13][14]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh ~5 mg of the crude reaction mixture into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (or a compatible solvent like acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Causality: Using the mobile phase as the sample solvent prevents peak distortion and baseline issues.
-
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and DAD.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is a standard choice for aromatic compounds.[15]
-
Causality: The hydrophobic C18 stationary phase interacts with the aromatic ring, while the polarity of the mobile phase is adjusted to elute the isomers based on their subtle differences in polarity.
-
Column Temperature: 30 °C.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A gradient may be required for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at 254 nm for the aromatic ring and collect spectra from 200-400 nm.
-
Causality: 254 nm is a common wavelength for aromatic compounds. Collecting the full spectrum allows for confirmation that co-eluting peaks are not present and helps in identifying isomers by their unique UV spectra.
-
-
Calibration & Quantitation:
-
Follow a similar calibration procedure as described for GC, injecting known concentrations of each isomer to establish retention times and response curves.
-
Quantify using the external standard method based on the calibration curves.
-
Quantitative NMR (qNMR) Spectroscopy
Rationale: qNMR is a powerful primary ratio method that allows for the quantification of multiple components in a mixture without the need for chromatographic separation or isomer-specific reference standards.[9] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the crude reaction mixture into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) and add it to the same NMR tube.
-
Causality: The internal standard must have signals that are in a clear region of the spectrum, not overlapping with any analyte signals. Its known purity and weight are critical for accurate quantification.[10]
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube.
-
Cap and vortex until fully dissolved.
-
-
Instrumentation & Data Acquisition:
-
System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative work).
-
Pulse Angle: 90° flip angle.
-
Number of Scans (ns): ≥ 16, to ensure a good signal-to-noise ratio.
-
-
Causality: A long relaxation delay is absolutely critical to ensure that all protons have fully relaxed back to equilibrium before the next pulse. Failure to do so will result in inaccurate integrals and invalid quantitative results.
-
-
Data Processing & Quantitation:
-
Process the spectrum with zero-filling and apply a baseline correction.
-
Carefully integrate the non-overlapping signals for each isomer and the internal standard. For the nitrated products, the aromatic protons will be in distinct regions. For the standard (1,3,5-trimethoxybenzene), the aromatic singlet or the methoxy singlet can be used.[16][17]
-
Calculate the molar ratio of each isomer relative to the internal standard and, from there, the weight percentage of each isomer in the original mixture.
-
Workflow Comparison Diagram
Caption: Comparative workflow for GC, HPLC, and qNMR analysis of isomeric purity.
Conclusion and Recommendations
The analysis of isomeric purity for mononitrated 1,3-dimethoxybenzene can be approached effectively with several robust analytical techniques. The optimal choice is contingent upon the specific analytical objective.
-
For high-throughput quality control and routine purity checks: Gas Chromatography (GC) with an FID detector offers the best combination of speed, high resolution, and reliability.
-
For analyzing complex mixtures or thermally sensitive compounds: High-Performance Liquid Chromatography (HPLC) provides greater flexibility and, with a DAD, adds a layer of confidence through spectral matching.
-
For definitive structural confirmation and primary ratio determination without isomer standards: Quantitative NMR (qNMR) is the unparalleled choice. It serves as an orthogonal method to validate chromatographic results and is the gold standard for certifying reference materials.
Ultimately, a multi-faceted approach, leveraging a high-resolution separation technique like GC or HPLC for routine analysis and orthogonal confirmation by qNMR, provides the most comprehensive and trustworthy characterization of isomeric purity, meeting the rigorous demands of modern chemical and pharmaceutical research.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. veranova.com [veranova.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,3,5-三甲氧基苯 qNMR standard, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. 1,3-Dimethoxybenzene(151-10-0) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
